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  • Product: 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride
  • CAS: 851389-38-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a heterocyclic organic compound of increasing interest within the pharmaceutical and medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a heterocyclic organic compound of increasing interest within the pharmaceutical and medicinal chemistry sectors. Its rigid tetrahydropyran scaffold, combined with a strategically placed aminomethyl group, offers a unique three-dimensional architecture that is advantageous for designing molecules with specific pharmacological activities. The tetrahydropyran ring is a prevalent motif in numerous marketed drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability by acting as a bioisostere of a cyclohexane ring but with lower lipophilicity and the potential for hydrogen bonding.[1] This guide provides a comprehensive overview of the synthesis, in-depth characterization, and potential applications of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is fundamental for its application in synthesis and drug design.

PropertyValueSource
IUPAC Name 4-Methyltetrahydro-2H-pyran-4-amine hydrochlorideN/A
Synonyms 4-methyloxan-4-amine hydrochlorideN/A
CAS Number 851389-38-3N/A
Molecular Formula C₆H₁₄ClNON/A
Molecular Weight 151.63 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solvents[1]

Synthesis of 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

The synthesis of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and efficient synthetic strategy involves the initial formation of a key intermediate, 4-methyltetrahydro-2H-pyran-4-ol, followed by its conversion to the target amine.

Part 1: Synthesis of the Key Intermediate: 4-Methyltetrahydro-2H-pyran-4-ol

The synthesis of the tertiary alcohol intermediate can be efficiently achieved via a Grignard reaction, a powerful tool for carbon-carbon bond formation.

Reaction Scheme:

Synthesis_of_4_Methyltetrahydro_2H_pyran_4_ol Tetrahydropyranone Tetrahydro-4H-pyran-4-one Intermediate Magnesium alkoxide intermediate Tetrahydropyranone->Intermediate 1. Diethyl ether or THF Methylmagnesium_bromide CH₃MgBr Methylmagnesium_bromide->Intermediate Final_product 4-Methyltetrahydro-2H-pyran-4-ol Intermediate->Final_product 2. H₃O⁺ Workup Aqueous Workup (e.g., NH₄Cl)

Figure 1: Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Grignard Reagent Formation: A solution of methyl bromide in the anhydrous ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux.

  • Addition of Ketone: After the formation of the Grignard reagent is complete, a solution of tetrahydro-4H-pyran-4-one in the same anhydrous solvent is added dropwise at 0 °C.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-methyltetrahydro-2H-pyran-4-ol.

Part 2: Conversion of the Alcohol to the Amine Hydrochloride

The conversion of the tertiary alcohol to the primary amine can be achieved through a two-step sequence involving the formation of an azide intermediate followed by its reduction.

Reaction Scheme:

Conversion_to_Amine_Hydrochloride Alcohol 4-Methyltetrahydro-2H-pyran-4-ol Azide 4-Azido-4-methyltetrahydro-2H-pyran Alcohol->Azide 1. Azide Formation DPPA Diphenylphosphoryl azide (DPPA), DBU DPPA->Azide Reducing_agent H₂, Pd/C or LiAlH₄ Amine 4-Methyltetrahydro-2H-pyran-4-amine Reducing_agent->Amine HCl HCl in ether or dioxane Hydrochloride 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride HCl->Hydrochloride Azide->Amine 2. Reduction Amine->Hydrochloride 3. Salt Formation

Figure 2: Conversion of the alcohol to the amine hydrochloride.

Experimental Protocol:

  • Azide Formation: To a solution of 4-methyltetrahydro-2H-pyran-4-ol in an appropriate solvent such as toluene, diphenylphosphoryl azide (DPPA) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are added. The mixture is heated to facilitate the azidation reaction.

  • Reduction of the Azide: The resulting 4-azido-4-methyltetrahydro-2H-pyran can be reduced to the corresponding amine using several methods. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, reduction with lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be employed.

  • Formation of the Hydrochloride Salt: After the reduction is complete and the crude amine is isolated, it is dissolved in a suitable solvent like diethyl ether or methanol. A solution of hydrogen chloride in ether or dioxane is then added dropwise with stirring. The precipitated 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is collected by filtration, washed with cold ether, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the methylene protons of the tetrahydropyran ring (a series of multiplets), and the ammonium protons (a broad singlet). The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon at the 4-position, the methyl carbon, and the four unique methylene carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • A broad band in the region of 2400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group.

  • C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹.

  • A prominent C-O-C stretching vibration of the ether linkage in the tetrahydropyran ring, typically in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free amine. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to the molecular weight of the free amine (115.18 g/mol ).

Applications in Drug Discovery

The 4-amino-4-methyltetrahydropyran motif is a valuable building block in medicinal chemistry, particularly in the design of kinase inhibitors. The rigid, three-dimensional structure of the tetrahydropyran ring can help to position key pharmacophoric elements in a defined orientation for optimal interaction with the target protein.

A notable application of this scaffold is in the development of Janus kinase (JAK) inhibitors . JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases. Several patents disclose the use of substituted aminotetrahydropyran derivatives as potent and selective JAK inhibitors. The 4-amino-4-methyltetrahydropyran moiety can serve as a key recognition element, with the amino group forming critical hydrogen bonds within the ATP-binding site of the kinase. The methyl group can provide additional van der Waals interactions and influence the overall conformation of the inhibitor.

JAK_Inhibitor_Scaffold cluster_0 Core Scaffold cluster_1 Pharmacophoric Features Scaffold 4-Amino-4-methyl- tetrahydropyran H_bond Hydrogen Bond Donor/Acceptor (Amine Group) Scaffold->H_bond Provides Hydrophobic Hydrophobic Interaction (Methyl Group) Scaffold->Hydrophobic Offers Linker Linker to Heteroaromatic Core Scaffold->Linker Connects to caption Figure 3: Pharmacophoric contributions of the scaffold.

Figure 3: Pharmacophoric contributions of the 4-amino-4-methyltetrahydropyran scaffold in drug design.

Conclusion

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a valuable and versatile building block for drug discovery. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The detailed analytical characterization ensures the quality and identity of the compound, which is paramount for its use in medicinal chemistry. The strategic incorporation of the 4-amino-4-methyltetrahydropyran moiety has shown promise in the development of targeted therapies, particularly in the area of kinase inhibition. This technical guide provides a solid foundation for researchers to synthesize, characterize, and strategically utilize this compound in their drug discovery endeavors.

References

Sources

Exploratory

An In-Depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS 851389-38-3)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Tetrahydropyran Moiety in Modern Drug Discovery The tetrahydropyran (THP) ring system has emerged as a privile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring system has emerged as a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties. As a saturated heterocyclic ether, the THP moiety offers a unique combination of structural rigidity and metabolic stability.[1] Its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.[2] Furthermore, the replacement of a cyclohexyl ring with a tetrahydropyran ring can favorably modulate a compound's lipophilicity and aqueous solubility, key parameters in optimizing pharmacokinetic profiles.[2] These attributes have led to the incorporation of the THP scaffold into a wide array of therapeutic agents, including those targeting cancer and viral infections.[3][4] This guide focuses on a specific and valuable derivative, 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS 851389-38-3), a key building block in the synthesis of advanced neurological therapeutics.

Physicochemical Properties of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form confers increased water solubility compared to its free base, a desirable characteristic for many reaction conditions.[5]

PropertyValueSource(s)
CAS Number 851389-38-3
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Appearance White to light yellow powder/crystal
Purity >98.0%
Melting Point 228.0 to 232.0 °C
Storage Temperature Room temperature, under inert gas
Solubility Soluble in water[5]
SMILES CC1(N)CCOCC1.[H]Cl
InChI Key JBTIPAKRVUCURY-UHFFFAOYSA-N

Core Application: A Versatile Intermediate in the Synthesis of Serotonin Transporter (SERT) Inhibitors

The primary application of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is as a crucial intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other modulators of the serotonin transporter (SERT).[6][7] The serotonin transporter is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.[8] Dysregulation of this process is implicated in a variety of psychiatric disorders, including depression and anxiety.

The amine functional group of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride serves as a key nucleophile in various chemical transformations, most notably in reductive amination reactions.[9] This reaction allows for the coupling of the tetrahydropyran moiety to a carbonyl-containing fragment, a common strategy in the assembly of complex drug molecules.[10] The presence of the methyl group at the 4-position of the tetrahydropyran ring can also influence the conformational preferences of the final molecule, potentially leading to enhanced binding affinity and selectivity for the target protein.

Conceptual Synthetic Workflow: Reductive Amination

The following diagram illustrates the general workflow for a reductive amination reaction utilizing 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride. This process is a cornerstone of its application in pharmaceutical synthesis.

Reductive_Amination_Workflow Conceptual Workflow: Reductive Amination cluster_reactants Reactants cluster_process Reaction Steps Amine 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride Imine_Formation Imine/Iminium Ion Formation (Acid or Base Catalyst) Amine->Imine_Formation Nucleophilic Attack Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) Imine_Formation->Reduction Intermediate Product Final Amine Product (SERT Inhibitor Precursor) Reduction->Product Final Product

Caption: Reductive amination using 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride.

Experimental Protocol: Synthesis of a Tertiary Amine via Reductive Amination

This protocol provides a detailed, step-by-step methodology for a representative reductive amination reaction using 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride and a generic aldehyde.

Materials:

  • 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (1.0 eq) and the aldehyde (1.1 eq).

  • Solvent and Base Addition: Add a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to the flask. To neutralize the hydrochloride salt and facilitate the reaction, add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq). Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford the desired tertiary amine.

Mechanism of Action of Final SERT Inhibitors

The final drug products synthesized using 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride as an intermediate typically function by inhibiting the serotonin transporter (SERT). This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

SERT_Inhibition Mechanism of SERT Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Receptor 5-HT Receptors Serotonin->Receptor Binding SERT_Inhibitor SERT Inhibitor (Drug Molecule) SERT_Inhibitor->SERT Blocks

Caption: Simplified mechanism of action of a SERT inhibitor.

Conclusion

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a valuable and versatile building block for the synthesis of complex molecules, particularly those targeting the serotonin transporter. Its favorable physicochemical properties, conferred by the tetrahydropyran scaffold, make it an attractive component in modern drug discovery programs. A thorough understanding of its properties and reactivity is essential for its efficient and strategic implementation in the development of novel therapeutics for neurological and psychiatric disorders.

References

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyloxan-4-amine. Retrieved from [Link]

  • Singh, R., & Kumar, A. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6965-7000.
  • Royal Society of Chemistry. (2024, February 7). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Retrieved from [Link]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(2), 2499-2534.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv.
  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]

  • Mahboubi-Rabbani, M., & Asgari, D. (2024). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry, 12(2), 193-205.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • The Hive. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]

Sources

Foundational

Spectral data (NMR, IR, MS) of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

An In-Depth Technical Guide to the Spectral Characterization of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride Abstract This technical guide provides a comprehensive analysis of the spectral data for 4-Methyltetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS Number: 851389-38-3).[1] As a key building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide explains the underlying principles and experimental considerations, offering researchers and scientists a practical framework for the structural elucidation of this and similar heterocyclic compounds.

Introduction: The Importance of Spectroscopic Analysis

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a substituted cyclic amine of significant interest in synthetic chemistry. Its structure, featuring a tetrahydropyran ring, a quaternary carbon, and a primary amine salt, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is essential for verifying purity, confirming identity, and ensuring the reliability of downstream applications. Spectroscopic techniques like NMR, IR, and MS are indispensable tools, each providing a unique piece of the structural puzzle.[2] This guide integrates these techniques to build a complete and validated structural profile.

Molecular Identity:

  • Chemical Name: 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

  • Molecular Formula: C₆H₁₄ClNO

  • CAS Number: 851389-38-3[1]

Chemical Structure of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride
Figure 1. Chemical Structure of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectral Interpretation

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. For this molecule, the key is to understand the influence of the oxygen atom, the positively charged ammonium group, and the rigid chair-like conformation of the tetrahydropyran ring.

  • Ammonium Protons (-NH₃⁺): A broad singlet is expected, typically significantly downfield due to the deshielding effect of the positive charge. The chemical shift is highly dependent on the solvent and concentration but generally appears in the 7.0-9.0 ppm range. This peak will disappear upon the addition of D₂O, a classic test for exchangeable protons.[3]

  • Ring Protons Adjacent to Oxygen (-O-CH₂-): The four protons on C2 and C6 are diastereotopic and will appear as complex multiplets. Due to the electron-withdrawing effect of the adjacent oxygen, they are the most downfield of the ring protons, typically in the 3.5-4.0 ppm region.

  • Ring Protons (-CH₂-): The four protons on C3 and C5 are also diastereotopic and will present as complex multiplets further upfield, generally in the 1.5-2.0 ppm range.

  • Methyl Protons (-CH₃): The methyl group attached to the quaternary carbon (C4) is in a unique environment and will appear as a sharp singlet, expected to be the most upfield signal, around 1.2-1.5 ppm.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments. For the symmetric 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride, six distinct signals are anticipated.

  • Carbons Adjacent to Oxygen (C2 & C6): These carbons are deshielded by the electronegative oxygen and will appear furthest downfield in the aliphatic region, typically around 60-70 ppm.

  • Quaternary Carbon (C4): The carbon atom bonded to the nitrogen and the methyl group is also significantly deshielded and is expected in the 50-60 ppm range.

  • Ring Carbons (C3 & C5): These standard aliphatic carbons within the ring are expected to appear in the 30-40 ppm range.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded and appear furthest upfield, typically between 20-30 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the -NH₃⁺ peak, acquire a second spectrum after adding 1-2 drops of D₂O to the NMR tube and shaking.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis Sample Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR Acquire ¹H Spectrum Tube->H1_NMR Insert into Spectrometer C13_NMR Acquire ¹³C Spectrum Tube->C13_NMR D2O_Ex D₂O Exchange H1_NMR->D2O_Ex Process Process Spectra (FT, Phasing) H1_NMR->Process C13_NMR->Process Integrate Integrate & Assign Peaks Process->Integrate Structure Confirm Structure Integrate->Structure

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Interpretation

The IR spectrum of an amine hydrochloride is distinct from its free-base form, primarily due to the presence of the ammonium ion (-NH₃⁺).

  • N-H Stretching (Ammonium): The most prominent feature will be a very broad and strong absorption band spanning from approximately 2500 to 3200 cm⁻¹. This is characteristic of the N-H stretching vibrations in an ammonium salt and is broadened by extensive hydrogen bonding.[4][5][6]

  • C-H Stretching (Aliphatic): Sharp to medium intensity peaks will appear between 2850 and 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds in the tetrahydropyran ring and methyl group. These peaks are often superimposed on the broad N-H stretching band.[6]

  • N-H Bending (Ammonium): An important diagnostic peak for a primary amine salt is the asymmetric N-H bending vibration, which appears as a medium to strong band in the 1570-1620 cm⁻¹ region. A symmetric bending band is also expected near 1500 cm⁻¹.

  • C-O Stretching (Ether): A strong, characteristic absorption band for the C-O-C ether linkage of the tetrahydropyran ring is expected in the 1050-1150 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Visualization: IR Analysis Workflow

IR_Workflow Start Place Solid Sample on ATR Crystal Background Acquire Background Spectrum Start->Background SampleScan Acquire Sample Spectrum (16-32 Scans) Background->SampleScan Process Process Data (FT, Baseline Correction) SampleScan->Process Analysis Identify Key Functional Group Frequencies Process->Analysis End Correlate with Structure Analysis->End

Caption: General workflow for FTIR-ATR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For the hydrochloride salt, analysis is typically performed on the free base, which is generated in the ion source.

Mass Spectral Interpretation

The free base, 4-Methyltetrahydro-2H-pyran-4-amine, has a molecular formula of C₆H₁₃NO and a monoisotopic mass of 115.10 Da.

  • Molecular Ion Peak ([M]⁺): In Electron Ionization (EI), the molecular ion peak would be observed at an m/z of 115.

  • Protonated Molecular Ion ([M+H]⁺): Using "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the most abundant ion is often the protonated molecule at m/z 116.[7]

  • Key Fragmentation Pathways:

    • Loss of Methyl Radical: A common fragmentation is the loss of the methyl group (•CH₃, 15 Da), leading to a significant fragment ion at m/z 100. This results from alpha-cleavage, a characteristic fragmentation pathway for amines.

    • Ring Cleavage: The tetrahydropyran ring can undergo various fragmentation patterns, including retro-Diels-Alder type reactions or loss of small neutral molecules like H₂O or C₂H₄O, leading to a complex series of lower mass ions.

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 116) and subjecting it to collision-induced dissociation (CID).

Visualization: MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis (ESI+) cluster_analysis Data Interpretation Dilute Prepare Dilute Solution (e.g., MeCN/H₂O) Infuse Infuse into ESI Source Dilute->Infuse FullScan Acquire Full Scan MS Infuse->FullScan MSMS Perform MS/MS on [M+H]⁺ FullScan->MSMS IdentifyM Identify [M+H]⁺ Ion MSMS->IdentifyM AnalyzeFrags Analyze Fragment Ions IdentifyM->AnalyzeFrags Confirm Confirm Mass & Substructures AnalyzeFrags->Confirm

Caption: Workflow for Mass Spectrometry analysis via ESI.

Integrated Data Summary

The combination of NMR, IR, and MS data provides a powerful and self-validating system for the structural confirmation of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride.

Technique Feature Expected Observation Structural Correlation
¹H NMR -NH₃⁺ ProtonsBroad singlet, ~7.0-9.0 ppm (D₂O exchangeable)Ammonium group
-O-CH₂- ProtonsMultiplets, ~3.5-4.0 ppmProtons adjacent to ether oxygen
-CH₂- ProtonsMultiplets, ~1.5-2.0 ppmRing protons
-CH₃ ProtonsSinglet, ~1.2-1.5 ppmMethyl group on quaternary carbon
¹³C NMR C2 & C6~60-70 ppmCarbons adjacent to ether oxygen
C4~50-60 ppmQuaternary carbon
C3 & C5~30-40 ppmRing carbons
-CH₃~20-30 ppmMethyl carbon
IR N-H StretchBroad, strong band, 2500-3200 cm⁻¹Ammonium salt N-H stretch
C-H StretchMedium peaks, 2850-3000 cm⁻¹Aliphatic C-H bonds
N-H BendStrong band, ~1570-1620 cm⁻¹Ammonium N-H bend
C-O StretchStrong band, ~1050-1150 cm⁻¹Ether C-O-C stretch
MS (ESI+) [M+H]⁺m/z 116Protonated molecular ion of free base
Fragmentationm/z 100Loss of methyl group (•CH₃)

Conclusion

The spectroscopic characterization of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is straightforward when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of the key functional groups, particularly the characteristic ammonium salt and ether linkages. Finally, mass spectrometry confirms the molecular weight of the parent amine and provides insight into its fragmentation patterns. Together, these analyses provide an unambiguous and robust confirmation of the molecular structure, ensuring its identity and quality for research and development applications.

References

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry, 40(4), 615-625. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Lord, R. C., & Merrifield, R. E. (1953). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. The Journal of Chemical Physics, 21(1), 166-167. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Solubility Profile & Handling of 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

Executive Summary 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3) is a critical heterocyclic building block in the synthesis of kinase inhibitors and other pharmaceutical agents. Its gem-disubstitute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3) is a critical heterocyclic building block in the synthesis of kinase inhibitors and other pharmaceutical agents. Its gem-disubstituted structure—featuring a methyl group and a primary amine at the 4-position of a tetrahydropyran ring—imparts unique steric and lipophilic properties compared to its non-methylated analog.

However, its handling is frequently complicated by the stark solubility contrast between its ionic salt form (hydrochloride) and its neutral free base. This guide provides a technical analysis of its solubility landscape, offering rational solvent selection strategies for reaction optimization, crystallization, and extraction.

Physicochemical Profile

Understanding the solubility of this compound requires a structural analysis of the solute-solvent interactions.

PropertyDetail
Compound Name 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride
CAS Number 851389-38-3
Molecular Formula C₆H₁₃NO[1][2][3] · HCl
Molecular Weight 151.63 g/mol
Structure Class Gem-disubstituted cyclic amine salt
Polarity High (Ionic Lattice)
Hygroscopicity Moderate to High (Typical of low MW amine salts)
The Solubility Mechanism

As a hydrochloride salt, the crystal lattice is held together by strong ionic interactions between the ammonium cation (


) and the chloride anion (

). Dissolution requires a solvent with high dielectric constant (

) or strong hydrogen-bond donating capability to solvate these ions. Consequently, this compound exhibits Class II Solvation Behavior : highly soluble in protic polar solvents, sparingly soluble in aprotic polar solvents, and virtually insoluble in non-polar organics.

Solubility Landscape & Solvent Selection

The following data categorizes solvents based on their thermodynamic capacity to dissolve the hydrochloride salt.

Table 1: Expected Solubility Profile (25°C)
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Aqueous Water, PBS (pH < 7)High (>100 mg/mL) Work-up, biphasic extraction (aqueous phase).
Protic Alcohols Methanol, EthanolGood (20–80 mg/mL) Recrystallization, homogeneous reactions.
Polar Aprotic DMSO, DMF, DMAcModerate (10–40 mg/mL) SNAr reactions, peptide coupling.
Chlorinated Dichloromethane (DCM), ChloroformPoor (< 1 mg/mL) Caution: Good for free base, poor for salt.
Ethers THF, Diethyl Ether, MTBEInsoluble (< 0.1 mg/mL) Anti-solvent precipitation, washing filter cakes.
Hydrocarbons Hexanes, Toluene, HeptaneInsoluble (~0 mg/mL) Impurity rejection (washing).

Critical Insight: Researchers often attempt to dissolve the HCl salt in DCM for acylation reactions, resulting in a heterogeneous slurry that slows kinetics. Recommendation: Either use a cosolvent system (DCM/DMF) or perform a "Salt Break" (see Section 5) to convert to the DCM-soluble free base.

Experimental Methodologies

Do not rely on literature values alone. Batch-to-batch variations in crystal habit and particle size can affect dissolution rates. Use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination

This is the "Gold Standard" for determining the saturation limit (


).
  • Preparation: Weigh approx. 100 mg of 4-Methyltetrahydro-2H-pyran-4-amine HCl into a 4 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Equilibration: Vortex for 2 minutes. If fully dissolved, add more solid until a persistent suspension forms (saturation).

  • Agitation: Shake at 25°C for 24 hours (thermostatic shaker).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent crashing out).

  • Quantification:

    • Pipette exactly 200 µL of filtrate into a pre-weighed aluminum weighing pan.

    • Evaporate solvent in a vacuum oven at 40°C for 4 hours.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: The "Salt Break" (Partition Coefficient Check)

To verify if the compound can be extracted into organic layers, you must neutralize the salt.

  • Dissolve 50 mg of HCl salt in 2 mL Water.

  • Add 2 mL of organic solvent (e.g., DCM or EtOAc).

  • Adjust pH to >12 using 1N NaOH (The pKa of the primary amine is approx 10.6; pH > pKa + 1 ensures >90% free base).

  • Vortex and separate layers.

  • Analyze the organic layer via TLC or LC-MS.

    • Result: The free base will partition into DCM/EtOAc. The HCl salt will remain in water.

Process Workflows & Visualization

Workflow 1: Solvent Selection Logic

This decision tree aids in selecting the correct solvent system based on the intended chemical transformation.

SolventSelection Start Start: 4-Me-THP-4-Amine HCl Intent What is the Process Goal? Start->Intent Reaction Chemical Reaction (e.g., Amide Coupling) Intent->Reaction Purification Purification/Isolation Intent->Purification SolubilityCheck Is the reagent water sensitive? Reaction->SolubilityCheck Crystallization Recrystallization Strategy Purification->Crystallization Aqueous Use Aqueous/Biphasic (Water/DCM + Base) SolubilityCheck->Aqueous No (Schotten-Baumann) Anhydrous Use Polar Aprotic (DMF, DMAc, NMP) SolubilityCheck->Anhydrous Yes (HATU/EDC) SolventSystem Dissolve in MeOH/EtOH (Hot) Precipitate with Et2O/MTBE Crystallization->SolventSystem

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Workflow 2: Salt Break & Extraction

The most common error in handling this compound is attempting to extract the HCl salt directly into organics. This diagram illustrates the mandatory neutralization step.

SaltBreak Input Aq. Solution of Amine HCl Salt Base Add Base (NaOH/K2CO3) pH > 12 Input->Base Deprotonation FreeBase Formation of Neutral Free Base (Oily) Base->FreeBase Extraction Add DCM or EtOAc FreeBase->Extraction Partition Free Base migrates to Organic Layer Extraction->Partition

Caption: Mechanism of "Salt Break" to enable solubility in non-polar organic solvents.

Stability & Handling Recommendations

  • Hygroscopicity: Like many low-molecular-weight amine hydrochlorides, this compound is hygroscopic. Exposure to ambient moisture can lead to the formation of a sticky gum, making precise weighing difficult.

    • Protocol: Store in a desiccator or under nitrogen. Allow the container to reach room temperature before opening to prevent condensation.

  • Disproportionation: In solution, particularly in the presence of weak bases or during slow evaporation, the HCl can dissociate, leading to the loss of HCl gas and reversion to the free base (which is volatile).

    • Protocol: Avoid prolonged heating of the salt in open vessels. When drying, use a vacuum oven at <45°C.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 44118693, 4-Aminotetrahydropyran hydrochloride. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection and salt break protocols).

Sources

Foundational

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride as a scaffold in medicinal chemistry

This guide details the structural pharmacology, synthetic utility, and strategic application of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride in modern drug discovery. CAS: 851389-38-3 (HCl salt) | Formula: C₆H₁₃NO·H...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural pharmacology, synthetic utility, and strategic application of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride in modern drug discovery.

CAS: 851389-38-3 (HCl salt) | Formula: C₆H₁₃NO·HCl | MW: 151.63 g/mol

Executive Summary: The "Gem-Methyl/Ether" Synergy

In the optimization of lead compounds, medicinal chemists often face a "lipophilicity cliff" where potency gains are offset by poor metabolic stability or solubility. The 4-methyltetrahydro-2H-pyran-4-amine scaffold serves as a high-value bioisostere for the tert-butyl group or the 1-methylcyclohexyl moiety.

Its value lies in two synergistic structural features:

  • The Ether Oxygen: Reduces LogP (lipophilicity) by ~1.0–1.5 units compared to the cyclohexane analog, enhancing aqueous solubility and lowering plasma protein binding.

  • The Geminal Methyl Group: Introduces a quaternary center at the

    
    -position to the amine. This blocks 
    
    
    
    -oxidation (a major metabolic clearance pathway) and induces the Thorpe-Ingold effect , restricting conformational freedom to lock pharmacophores in their bioactive state.

Structural Pharmacology & Physicochemical Profile[1]

Bioisosteric Mapping

This scaffold bridges the gap between purely hydrophobic bulk and polar solubilizing groups.

Feature1-Methylcyclohexylamine4-Methyltetrahydro-2H-pyran-4-amine4-Aminotetrahydropyran (No Methyl)
Electronic Character Lipophilic / HydrophobicPolar / H-Bond AcceptorPolar / H-Bond Acceptor
Metabolic Stability Low (Susceptible to hydroxylation)High (Blocked

-position)
Medium (

-proton available)
Conformation Chair (Flexible)Chair (Rigidified by Me)Chair (Flexible)
LogP Impact High (Increases lipophilicity)Moderate (Balanced)Low (Decreases lipophilicity)
pKa of Amine ~10.5~8.5 - 9.0 (Inductive effect of O)~8.7
The Metabolic Blockade

In secondary or primary amines, Cytochrome P450 enzymes typically target the C-H bond adjacent to the nitrogen (


-carbon) to form an unstable carbinolamine, which collapses to an imine/aldehyde. By substituting the 

-proton with a methyl group (the "gem-methyl" modification), this scaffold effectively deletes this metabolic soft spot , forcing metabolism to occur at less favorable distal sites or on the ether ring itself.

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[1] The Ritter Reaction is the industry standard for scalability, while Organometallic Addition is preferred for late-stage diversification.

Route A: The Modified Ritter Sequence (Scalable Protocol)

This route constructs the quaternary center via a stable tertiary carbocation intermediate.

Step-by-Step Protocol

Precursors: Tetrahydro-4H-pyran-4-one, Methylmagnesium bromide (MeMgBr), Chloroacetonitrile (or Sodium Cyanide), Sulfuric Acid.

  • Grignard Addition (Formation of Tertiary Alcohol):

    • Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF under

      
       atmosphere. Cool to 0°C.
      
    • Dropwise add MeMgBr (3.0 M in ether, 1.2 eq). Stir at 0°C for 1 h, then warm to RT for 2 h.

    • Quench: Carefully add saturated

      
      . Extract with EtOAc.
      
    • Product: 4-Methyltetrahydro-2H-pyran-4-ol. (Yield: >90%).

  • Ritter Reaction (Formation of Acetamide):

    • Caution: This step uses strong acid.[2][3]

    • Dissolve the tertiary alcohol (from Step 1) in Chloroacetonitrile (3.0 eq) and Acetic Acid (solvent volume).

    • Cool to 0°C. Add concentrated

      
       (3.0 eq) dropwise. Exothermic.
      
    • Warm to RT and stir for 12–16 h. The acid generates the tertiary carbocation, which is trapped by the nitrile.

    • Workup: Pour onto ice. Neutralize with NaOH to pH 8. Extract with DCM.[4]

    • Product: N-(4-methyltetrahydro-2H-pyran-4-yl)-2-chloroacetamide.

  • Hydrolysis (Deprotection to Amine):

    • Reflux the acetamide in Ethanol/HCl (6N) (1:1 ratio) or use Thiourea/Acetic Acid (if chloroacetamide was used) for milder cleavage.

    • For the HCl salt: Evaporate solvent, redissolve in EtOH, and add

      
       to precipitate the product.
      
    • Final Product: 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride.[5][6]

Route B: Organometallic Imine Addition (Modern)
  • Method: Condense Tetrahydro-4H-pyran-4-one with tert-butanesulfinamide to form the sulfinylimine.

  • Addition: Add Methyllithium (MeLi) or MeMgBr. The sulfinyl group directs the addition (though the pyran is achiral, this is useful if the ring has other substituents).

  • Deprotection: Mild acid hydrolysis (HCl/MeOH) yields the amine salt.

Visualizing the Workflow

The following diagram illustrates the structural logic and synthetic pathway.

G cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Scaffold Ketone Tetrahydro-4H-pyran-4-one (Commercially Available) Alcohol Tertiary Alcohol (4-Methyl-THP-4-ol) Ketone->Alcohol MeMgBr / THF (Grignard) Amide N-Acetyl Intermediate (Ritter Adduct) Alcohol->Amide MeCN / H2SO4 (Ritter Rxn) Product 4-Methyltetrahydro-2H- pyran-4-amine HCl Amide->Product HCl / EtOH (Hydrolysis) Properties Key Advantages: 1. Gem-Dimethyl Effect (Rigidity) 2. Blocked Alpha-Metabolism 3. Lower LogP vs Cyclohexane Product->Properties

Caption: Synthetic pathway from Tetrahydro-4H-pyran-4-one to the target hydrochloride salt via the Ritter sequence.

Medicinal Chemistry Case Studies

SOS1 Inhibitors (KRAS Pathway)

In the development of SOS1 (Son of Sevenless 1) inhibitors, replacing a piperidine or cyclohexyl group with the 4-methyl-THP-4-amine moiety has been shown to improve oral bioavailability. The ether oxygen reduces the high lipophilicity associated with the KRAS-binding pocket, while the gem-methyl group prevents rapid oxidative clearance by liver microsomes.

sGC Stimulators

Soluble Guanylate Cyclase (sGC) stimulators often require a lipophilic core to penetrate the CNS or vascular tissue. However, excessive lipophilicity leads to hERG toxicity. The 4-methyl-THP scaffold is used to "dial down" the LogP while maintaining the steric bulk necessary to fill the hydrophobic pocket of the sGC heme-binding domain.

References

  • PubChem Compound Summary. (2025). 4-Methyloxan-4-amine. National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (2025). Ritter Reaction: Mechanism and Application. Link

  • Journal of Medicinal Chemistry. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Link

  • Google Patents. (2022). Pyridopyrimidinone derivative, preparation method therefor, and use thereof (EP4289843A1). Link

  • BenchChem. (2025).[1] Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. Link

Sources

Exploratory

Theoretical studies and computational modeling of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

A Comprehensive Guide to the Theoretical and Computational Analysis of 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Theoretical and Computational Analysis of 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride. This molecule, a derivative of tetrahydropyran, holds potential significance in medicinal chemistry and drug development.[1][2] Understanding its structural, electronic, and dynamic properties at a molecular level is crucial for elucidating its mechanism of action, predicting its behavior in biological systems, and guiding the design of novel therapeutic agents. This document details the application of Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and the Quantum Theory of Atoms in Molecules (QTAIM) to thoroughly characterize this compound. Each section provides not only the procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for researchers in the field.

Introduction: The Significance of 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride in Drug Discovery

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a heterocyclic organic compound featuring a pyran ring, a structure known for its presence in a wide array of biologically active molecules and natural products.[2][3][4] The incorporation of a methyl group and an amine hydrochloride moiety suggests potential for specific molecular interactions, making it a valuable scaffold in pharmaceutical design.[1][5] As a hydrochloride salt, it generally exhibits improved water solubility compared to its free base form, a desirable characteristic for drug candidates.[1]

Computational modeling offers a powerful, cost-effective, and time-efficient alternative to purely experimental approaches for characterizing such molecules. By simulating the molecule's behavior at the atomic level, we can gain predictive insights into its stability, reactivity, and interaction with biological targets. This guide will explore a multi-faceted computational approach to unlock a deeper understanding of this promising chemical entity.

Foundational Analysis: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules.[6][7] It offers a favorable balance between accuracy and computational cost, making it ideal for the initial characterization of drug-like molecules.[7]

Rationale for DFT Application

For 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride, DFT is instrumental in:

  • Determining the most stable 3D conformation: The pyran ring can adopt different chair and boat conformations, and the orientation of the methyl and amine groups is critical. DFT allows for a precise geometry optimization to identify the lowest energy, and therefore most probable, structure.

  • Understanding electronic properties: DFT calculations can reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for predicting reactivity and intermolecular interactions.

  • Simulating spectroscopic properties: Calculated vibrational frequencies (IR and Raman) and NMR chemical shifts can be compared with experimental data to validate the computed structure.

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines a typical DFT study for 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride:

  • Structure Preparation:

    • The 2D structure of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is drawn using a molecular editor.

    • Initial 3D coordinates are generated. Given the hydrochloride salt, the amine group will be protonated (-NH3+), and a chloride counter-ion (Cl-) will be placed in proximity.

  • Geometry Optimization:

    • Methodology: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[8] A basis set such as 6-311++G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions important for anions and hydrogen bonding.[9][10]

    • Procedure: A geometry optimization calculation is performed to find the minimum energy structure. This process iteratively adjusts the atomic positions until the forces on all atoms are close to zero.

  • Vibrational Frequency Analysis:

    • Purpose: This calculation serves two primary purposes: to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

    • Procedure: A frequency calculation is performed on the optimized geometry using the same level of theory as the optimization.

  • Analysis of Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized. The energy gap between them (HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.[8]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting non-covalent interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

DFT_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_freq 3. Vibrational Analysis cluster_analysis 4. Electronic Property Analysis start 2D Structure Drawing d3 Initial 3D Coordinates start->d3 opt DFT Calculation (e.g., B3LYP/6-311++G(d,p)) d3->opt Input Structure freq Frequency Calculation opt->freq Optimized Geometry fmo FMO Analysis (HOMO/LUMO) freq->fmo Validated Structure & Frequencies mep MEP Mapping freq->mep Validated Structure & Frequencies nbo NBO Analysis freq->nbo Validated Structure & Frequencies

Caption: A generalized workflow for DFT analysis.

Expected Quantitative Data
ParameterExpected Information
Optimized Bond Lengths (Å)Provides precise intramolecular distances.
Optimized Bond Angles (°)Defines the 3D geometry and conformation of the pyran ring.
HOMO-LUMO Gap (eV)Indicates the molecule's kinetic stability and electronic excitability.
Mulliken/NBO Atomic ChargesQuantifies the charge distribution on each atom, highlighting polar regions.
Dipole Moment (Debye)Measures the overall polarity of the molecule.
Vibrational Frequencies (cm⁻¹)Predicts key peaks in the IR and Raman spectra, useful for experimental comparison.

Simulating Molecular Motion: Molecular Dynamics (MD)

While DFT provides a static, minimum-energy picture, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into conformational flexibility and interactions with the environment.[11][12]

Rationale for MD Application

For 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride, MD simulations are crucial for:

  • Exploring conformational space: The pyran ring can undergo conformational changes (e.g., chair-flip). MD simulations can explore the energy landscape of these motions.

  • Analyzing solvation: By simulating the molecule in a solvent (e.g., water), we can study how solvent molecules arrange around it and the nature of solute-solvent interactions.

  • Investigating interactions with biomolecules: MD is a powerful tool for docking the molecule into a protein's active site and simulating its binding dynamics, providing insights into its potential as a drug.[10]

Experimental Protocol: A Step-by-Step MD Workflow
  • System Setup:

    • The optimized structure from DFT is used as the starting point.

    • A simulation box is created, and the molecule is placed within it.

    • The box is filled with a chosen solvent model (e.g., TIP3P for water).

    • Ions are added to neutralize the system and to mimic physiological salt concentrations.

  • Parameterization:

    • A force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system. The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions.

    • Partial atomic charges for the molecule, often derived from the DFT calculations, are assigned.

  • Simulation Protocol:

    • Energy Minimization: The initial system is energy-minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to the desired value (e.g., 1 atm) while allowing the solvent to relax around the solute. This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

    • Production Run: Once equilibrated, the production simulation is run for a significant period (nanoseconds to microseconds) to collect trajectory data.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the molecule's structure from the initial conformation over time, indicating stability.

    • Root Mean Square Fluctuation (RMSF): Identifies which parts of the molecule are more flexible.

    • Radial Distribution Functions (RDFs): Characterize the arrangement of solvent molecules around specific atoms of the solute.

    • Hydrogen Bond Analysis: Quantifies the formation and lifetime of hydrogen bonds.

MD_Workflow cluster_setup 1. System Setup cluster_param 2. Parameterization cluster_sim 3. Simulation cluster_analysis 4. Trajectory Analysis start Optimized DFT Structure box Create Simulation Box start->box solvate Add Solvent & Ions box->solvate ff Assign Force Field & Charges solvate->ff min Energy Minimization ff->min equil Equilibration (NVT, NPT) min->equil prod Production Run equil->prod rmsd RMSD/RMSF Analysis prod->rmsd rdf Radial Distribution Functions prod->rdf hbond Hydrogen Bond Analysis prod->hbond

Caption: A generalized workflow for MD simulations.

Probing Chemical Bonds: Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding and non-covalent interactions.[13][14][15]

Rationale for QTAIM Application

For 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride, QTAIM is particularly useful for:

  • Characterizing intramolecular interactions: It can identify and quantify the strength of hydrogen bonds and other non-covalent interactions that stabilize the molecule's conformation.

  • Analyzing intermolecular interactions: QTAIM can be used to study the interaction between the protonated amine and the chloride ion, as well as interactions with solvent molecules.

  • Defining atomic properties: It provides a way to define atoms within a molecule and calculate their properties, such as atomic charges.

Experimental Protocol: A Step-by-Step QTAIM Workflow
  • Wavefunction Generation:

    • A high-quality wavefunction is generated from a DFT calculation on the optimized geometry. A basis set with sufficient flexibility is crucial for an accurate description of the electron density.

  • Topological Analysis of Electron Density:

    • The electron density (ρ(r)) is analyzed to locate its critical points (CPs), where the gradient of the electron density is zero.

    • Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates a chemical bond or interaction.

  • Analysis of BCP Properties:

    • Electron Density at the BCP (ρ(rb)): The magnitude of ρ(rb) correlates with the strength of the bond.

    • Laplacian of the Electron Density (∇²ρ(rb)): The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a covalent bond (charge concentration), while a positive value suggests a closed-shell interaction (e.g., hydrogen bond, ionic bond).

    • Total Electron Energy Density (H(rb)): The sign of H(rb) can also help distinguish between shared and closed-shell interactions.

QTAIM_Workflow start Optimized DFT Geometry & Wavefunction topo Topological Analysis of Electron Density (ρ(r)) start->topo find_cp Locate Critical Points (CPs) topo->find_cp analyze_bcp Analyze Bond Critical Point (BCP) Properties (ρ(rb), ∇²ρ(rb), H(rb)) find_cp->analyze_bcp characterize Characterize Intra- & Intermolecular Interactions analyze_bcp->characterize

Caption: A generalized workflow for QTAIM analysis.

Conclusion: A Synergistic Approach to Molecular Understanding

The combination of Density Functional Theory, Molecular Dynamics simulations, and the Quantum Theory of Atoms in Molecules provides a powerful and comprehensive toolkit for the in-depth characterization of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride. DFT lays the groundwork by determining the stable structure and electronic properties. MD builds upon this by exploring the molecule's dynamic behavior and interactions with its environment. QTAIM offers a detailed analysis of the chemical bonds that hold the molecule together and govern its interactions.

By employing this synergistic computational approach, researchers can gain invaluable, atom-level insights that can accelerate the drug discovery and development process. The data generated can inform lead optimization, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and provide a rational basis for the design of more potent and selective therapeutic agents.

References

  • MDPI. Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. [Link]

  • PubChem. 4-Methyloxan-4-amine | C6H13NO | CID 18437373. [Link]

  • PubChem. 4-Aminotetrahydropyran hydrochloride | C5H12ClNO | CID 44118693. [Link]

  • CAS Common Chemistry. Tetrahydro-2H-pyran-4-amine hydrochloride. [Link]

  • PMC. Molecular dynamics simulations and their application to four-stranded DNA. [Link]

  • ResearchGate. QTAIM (bond CPs in red and bond paths as orange lines) and NCIplot.... [Link]

  • ResearchGate. (PDF) DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. [Link]

  • NIH. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. [Link]

  • Springer. Putative mechanism for the synthesis of pyran derivatives using [SiO2‐caff]HSO4 ionic liquid. [Link]

  • Encyclopedia.pub. Synthesis of Pyran Derivatives. [Link]

  • Royal Society of Chemistry. Simulation of H2/CH4 mixture permeation through MOF membranes using non-equilibrium molecular dynamics. [Link]

  • PubMed Central. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. [Link]

  • ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

  • PMC. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]

  • Longdom Publishing. Role of DFT in Drug Design: A Mini Review. [Link]

  • ResearchGate. Topological parameters found by QTAIM analysis of the interactions in.... [Link]

  • PubMed. Molecular dynamics simulations and their application to four-stranded DNA. [Link]

  • ResearchGate. Spectroscopic, quantum chemical, QTAIM analysis, molecular dynamics simulation, docking studies and solvent effect of pyridin-2-yl oxyacetic acid herbicide and its derivatives. [Link]

  • ResearchGate. Novel Pyran Derivative Ornamented with free Amino and Nitrile Functionalities: Synthesis and Spectroscopic Characterization. [Link]

  • YouTube. MD simulations - analysis of simulation trajectories (continued), case studies I. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Methyltetrahydro-2H-pyran-4-am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS RN: 851389-38-3). As a Senior Application Scientist, the following content is synthesized from technical data and field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Profile and Significance

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a substituted tetrahydropyran derivative. The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, often utilized to enhance pharmacokinetic properties of drug candidates. The amine functionality provides a key reactive handle for further synthetic modifications, making this compound a valuable building block in the development of novel therapeutics. Its hydrochloride salt form generally improves solubility and stability compared to the free base.

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards is paramount before handling any chemical. Based on available data, 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is classified as follows:

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritation.GHS07Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritation.GHS07Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.GHS07Warning

Logical Relationship of Hazards

cluster_hazards Primary Hazards Compound 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride Skin_Irritation Skin Irritation (H315) Compound->Skin_Irritation Direct Contact Eye_Irritation Eye Irritation (H319) Compound->Eye_Irritation Direct Contact Respiratory_Irritation Respiratory Irritation (H335) Compound->Respiratory_Irritation Inhalation of Dust

Caption: Key hazards associated with 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride.

First-Aid Measures: A Self-Validating Protocol

Immediate and appropriate first aid is critical in the event of an exposure. The following protocols are designed to be a self-validating system, ensuring prompt and effective action.

In Case of Eye Contact:
  • Immediate Irrigation: Promptly flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] The rationale is to physically remove the chemical and dilute any remaining substance to minimize damage.

  • Remove Contact Lenses: If present and easy to do, remove contact lenses after the initial flush.[4]

  • Seek Medical Attention: After flushing, seek immediate medical attention from a qualified professional.[1][3]

In Case of Skin Contact:
  • Immediate Removal of Contaminated Clothing: Promptly remove any contaminated clothing, including shoes.

  • Wash Affected Area: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[5] The mechanical action of washing and the use of soap helps to remove the compound from the skin.

  • Seek Medical Attention: If skin irritation develops or persists, seek medical attention.[5]

In Case of Inhalation:
  • Move to Fresh Air: Immediately move the individual to an area with fresh air.[6]

  • Monitor Breathing: If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.

  • Seek Medical Attention: Seek immediate medical attention.[6]

In Case of Ingestion:
  • Do NOT Induce Vomiting: As this compound can be irritating, inducing vomiting may cause further damage to the esophagus.

  • Rinse Mouth: Have the person rinse their mouth thoroughly with water.

  • Seek Medical Attention: Seek immediate medical attention.[1]

Firefighting Measures

While this compound is a solid and not highly flammable, it is important to be prepared for its involvement in a fire.

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7] For a small fire, a dry chemical powder is often effective. For larger fires, water spray or alcohol-resistant foam is preferred.

  • Specific Hazards Arising from the Chemical: During combustion, it may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[8]

  • Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[8][9]

Accidental Release Measures: A Step-by-Step Protocol

In the event of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.

  • Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Ensure Adequate Ventilation: If the spill occurs in a poorly ventilated area, ensure it is well-ventilated before cleanup.

  • Don Appropriate Personal Protective Equipment (PPE): Refer to Section 7 for detailed PPE recommendations.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, use an inert absorbent material such as vermiculite, sand, or earth.[10]

  • Cleanup Procedure:

    • Carefully scoop the spilled material and absorbent into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with soap and water.

    • Collect all cleanup materials in a sealed container for proper disposal as chemical waste.

  • Prevent Environmental Contamination: Do not allow the spilled material or cleanup runoff to enter drains or waterways.[6]

Handling and Storage: Proactive Safety Measures

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:
  • Use in a Well-Ventilated Area: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[11]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[11]

  • Personal Hygiene: Wash hands thoroughly after handling.[12]

Storage:
  • Container: Keep the container tightly closed.[11]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for protecting researchers.

Hierarchy of Controls

cluster_controls Exposure Control Hierarchy Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The hierarchy of controls for minimizing chemical exposure.

Engineering Controls:
  • Fume Hood: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

Personal Protective Equipment (PPE):
PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents skin contact and irritation.
Respiratory Protection NIOSH-approved respirator if dust is generated and engineering controls are not sufficient.Prevents respiratory tract irritation from inhaled dust.

Physical and Chemical Properties

PropertyValue
Chemical Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol
Appearance Solid
CAS Number 851389-38-3

Stability and Reactivity

  • Reactivity: As an amine hydrochloride, it will react with strong bases to liberate the free amine. Amines are generally basic and can react with acids.[6]

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.

  • Conditions to Avoid: Avoid generation of dust.

  • Incompatible Materials: Strong oxidizing agents.[12]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[8]

Reactivity Profile

Compound 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride Free_Amine Liberates Free Amine Compound->Free_Amine Reacts with Hazardous_Reaction Potential Hazardous Reaction Compound->Hazardous_Reaction Incompatible with Decomposition Decomposition to Toxic Fumes Compound->Decomposition Decomposes upon Strong_Bases Strong Bases Strong_Bases->Free_Amine Strong_Oxidizers Strong Oxidizing Agents Strong_Oxidizers->Hazardous_Reaction Heat Heat/Fire Heat->Decomposition

Caption: Reactivity profile of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride.

Toxicological Information

  • Acute Toxicity: No specific data is available. The GHS classification suggests it is an irritant upon contact and inhalation.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Given the lack of specific toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may have other unknown toxic effects.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on the disposal of this compound and any contaminated materials.

References

  • SDS – SECTION 4 - Society for Chemical Hazard Communication. (URL: [Link])

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: [Link])

  • SPILL CLEANUP QUICK REFERENCE - Unknown Source. (URL: [Link])

  • MATERIAL SAFETY DATA SHEET - Tri-iso. (URL: [Link])

  • First Aid for Eyes - University of Maine Cooperative Extension. (URL: [Link])

  • Eye Exposure First Aid - Missouri Poison Center. (URL: [Link])

  • How to Clean Up a Chemical Spill - Chem Klean. (URL: [Link])

  • CHEMICAL SPILL PROCEDURES - Unknown Source. (URL: [Link])

  • Chemical spill cleanup procedures - J&K Scientific LLC. (URL: [Link])

  • EXTINGUISHING POWDERS – ANAF FIRE PROTECTION S.P.A. (2023-01-25). (URL: [Link])

  • 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem. (URL: [Link])

  • 33024-60-1 | Product Name : Tetrahydro-2H-pyran-4-amine Hydrochloride | Pharmaffiliates. (URL: [Link])

  • Hindustan Urvarak & Rasayan Limited. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

N-alkylation reactions with 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Application Note & Protocol Guide | Version 2.0 Executive Summary & Strategic Context Target Molecule: 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3).[1] Structural Class: -Tertiary Primary Amine (G...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary & Strategic Context

Target Molecule: 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3).[1] Structural Class:


-Tertiary Primary Amine (Gem-disubstituted cyclic amine).[1]

This scaffold is a critical pharmacophore in modern drug discovery, offering a lipophilic yet metabolically stable alternative to morpholine or piperazine rings. However, the presence of the quaternary carbon at the 4-position creates significant steric occlusion around the nitrogen atom. Unlike standard primary amines, this molecule exhibits attenuated nucleophilicity and high resistance to imine formation.

The Application Scientist’s Perspective: Success with this scaffold requires abandoning "standard" amine protocols. The steric bulk prevents rapid attack on electrophiles, often stalling reactions at low conversion. Conversely, this same bulk suppresses over-alkylation (formation of quaternary ammonium salts), a common plague in amine chemistry. The protocols below are engineered to overcome the activation energy barrier imposed by the gem-methyl/pyran ring system.

Pre-Reaction Critical Step: "The Salt Break"

The starting material is a hydrochloride salt. The protonated ammonium species is non-nucleophilic. While in situ neutralization is common, the high lattice energy of this specific salt often leads to heterogeneous mixtures and stalling.

Recommendation: For reactions sensitive to water or requiring precise stoichiometry (e.g., Buchwald-Hartwig), liberate the free base prior to the main reaction.

Protocol: Quantitative Free-Basing[2]
  • Dissolution: Dissolve 10 mmol of the HCl salt in minimal water (approx. 5 mL).

  • Basification: Slowly add 12 mL of 2N NaOH (1.2 equiv) at 0°C. The solution may become cloudy.

  • Extraction: Immediately extract with DCM (

    
     mL). Note: The free base is moderately polar; do not use hexanes.
    
  • Drying: Dry combined organics over anhydrous

    
     for 20 mins.
    
  • Concentration: Carefully concentrate under reduced pressure (keep bath <30°C; the free amine is volatile).

  • Validation: Verify by

    
     NMR (
    
    
    
    ). The disappearance of the broad ammonium protons (
    
    
    ppm) and appearance of a sharp singlet (
    
    
    ppm,
    
    
    ) confirms success.[1]

Method A: Reductive Amination (The "Titanium Boost")

Best For: Alkylation with aldehydes or ketones. Challenge: The formation of the imine intermediate is sterically disfavored. Standard conditions (MeOH/AcOH) often fail to drive the equilibrium to the imine. Solution: Use Titanium(IV) isopropoxide [


]  as a Lewis acid and water scavenger to force imine formation.
Reagents & Stoichiometry
ComponentEquivalentsRole
Amine (Free Base) 1.0Nucleophile
Aldehyde/Ketone 1.1 - 1.2Electrophile

1.5 - 2.0Lewis Acid / Dehydrating Agent

2.0Reducing Agent
Ethanol (Abs.) [0.5 M]Solvent
Step-by-Step Protocol
  • Complexation: In a flame-dried flask under

    
    , charge the amine (1.0 equiv) and the carbonyl compound (1.1 equiv).
    
  • Activation: Add neat

    
     (1.5 equiv) via syringe. The mixture may become viscous.
    
  • Imine Formation: Stir neat or in minimal THF at room temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC/LCMS. You are looking for the disappearance of the carbonyl peak. If the ketone is unreactive, heat to 60°C.

  • Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.5 M concentration).

  • Reduction: Cool to 0°C. Add

    
     (2.0 equiv) portion-wise. (Warning: Gas evolution).
    
  • Workup (Critical): The titanium must be quenched properly to prevent emulsions.

    • Add 1 mL of water. A white precipitate (

      
      ) will form.
      
    • Dilute with EtOAc.

    • Filter through a pad of Celite to remove titanium salts.

    • Concentrate the filtrate.

Method B: Direct Alkylation ( )

Best For: Primary alkyl halides (benzyl bromides, alkyl iodides). Challenge: Sluggish kinetics due to the


-tertiary center.
Solution:  Use a polar aprotic solvent and Cesium Carbonate to maximize nucleophilicity ("Naked Anion" effect).
Reagents & Stoichiometry
ComponentEquivalentsRole
Amine (HCl Salt) 1.0Nucleophile Source
Alkyl Halide 1.1Electrophile

3.0Base (Solubility in DMF helps)
TBAI 0.1 (10 mol%)Phase Transfer Catalyst (Finkelstein)
DMF or NMP [0.3 M]Solvent
Step-by-Step Protocol
  • Suspension: Combine Amine HCl salt (1.0 equiv) and

    
     (3.0 equiv) in anhydrous DMF. Stir for 15 mins to neutralize.
    
  • Addition: Add TBAI (10 mol%) and the Alkyl Halide (1.1 equiv).

  • Reaction: Heat to 60°C - 80°C .

    • Why Heat? The steric bulk raises the activation energy of the

      
       transition state. Room temp reactions will likely stall.
      
  • Monitoring: Check LCMS at 4 hours.

    • Note: Dialkylation is rare due to the extreme steric crowding of a tertiary amine formed at a quaternary center, but monitor for it nonetheless.

  • Workup: Dilute with water (5x volume) and extract with EtOAc/Hexanes (1:1). Wash organics with LiCl solution (5%) to remove DMF.

Method C: Buchwald-Hartwig N-Arylation

Best For: Coupling with Aryl Bromides/Chlorides.[1][2] Challenge:


-hydride elimination is not an issue (no 

-hydrogens on the quaternary carbon), but the reductive elimination step is difficult due to sterics.[1] Solution: Use BrettPhos or RuPhos . These bulky, electron-rich ligands are specifically designed to facilitate the coupling of hindered primary amines.
Reagents & Stoichiometry
ComponentEquivalentsRole
Amine (Free Base) 1.2Nucleophile
Aryl Halide 1.0Electrophile

0.02 (2 mol%)Catalyst Precursor
BrettPhos 0.04 (4 mol%)Ligand (Specific for primary amines)
NaOtBu 2.5Strong Base
Toluene/Dioxane [0.2 M]Solvent
Step-by-Step Protocol
  • Deoxygenation: Sparge Toluene with Argon for 15 minutes.

  • Catalyst Pre-formation: In a glovebox or under strict Schlenk conditions, mix

    
     and BrettPhos in the solvent and stir at 80°C for 5 mins to ligate.
    
  • Addition: Add Aryl Halide, Amine (Free Base), and NaOtBu.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Filter through silica gel, eluting with EtOAc.

Decision Logic & Workflow Visualization

N_Alkylation_Workflow Start Start: 4-Me-THP-4-Amine HCl Salt_Check Is Free Base Isolated? Start->Salt_Check Free_Base_Step Perform 'Salt Break' (NaOH/DCM) Salt_Check->Free_Base_Step No Target_Check Target Electrophile? Salt_Check->Target_Check Yes Free_Base_Step->Target_Check Path_Aldehyde Aldehyde/Ketone Target_Check->Path_Aldehyde Carbonyl Path_Alkyl Alkyl Halide (sp3) Target_Check->Path_Alkyl Alkyl-X Path_Aryl Aryl Halide (sp2) Target_Check->Path_Aryl Ar-X Method_RedAm Method A: Reductive Amination (Ti(OiPr)4 mediated) Path_Aldehyde->Method_RedAm Method_SN2 Method B: Direct Alkylation (Cs2CO3 / DMF / 80°C) Path_Alkyl->Method_SN2 Method_Buchwald Method C: Buchwald-Hartwig (Pd-BrettPhos / NaOtBu) Path_Aryl->Method_Buchwald

Caption: Decision matrix for selecting the optimal alkylation pathway based on electrophile type and steric constraints.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Reductive Amination) Imine formation stalled due to sterics.[1]Switch from MeOH to neat

. Heat the imine formation step to 60°C before adding reducing agent.
Starting Material Remains (

)
Nucleophile trapped in lattice or H-bonding.[1]Switch base to KHMDS (soluble base) or add 18-Crown-6 if using

.[1] Increase Temp to 100°C.
Pd-Catalyst Deactivation (Black ppt) Amine binding to Pd center (poisoning).[1]Ensure BrettPhos : Pd ratio is > 2:1. The bulky ligand protects the metal center.
Emulsion during Workup Titanium salts not quenched.Use the Fieser method (Water -> 15% NaOH -> Water) or Celite filtration before extraction.[1]

References

  • Direct Alkylation of Hindered Amines

    • Title: "Alkylation of Amines: A Review of Methods and Protocols."[3]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Titanium-Mediated Reductive Amination

    • Title: "Titanium(IV)
    • Source: Organic Chemistry Portal (M
    • URL:[Link][1][4]

  • Buchwald-Hartwig for Primary Amines

    • Title: "Pd-Catalyzed Amination of Aryl Halides with Primary Amines using BrettPhos."
    • Source: Buchwald Lab (MIT) / Sigma-Aldrich Technical Guide.[1]

  • Compound Data

    • Title: "4-Methyltetrahydro-2H-pyran-4-amine hydrochloride Substance Detail."
    • Source: PubChem.
    • URL:[Link](Note: Link directs to free base/related analogs for structural verification).

Sources

Application

Role of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride in constructing kinase inhibitor libraries

Application Note: Strategic Integration of 4-Methyltetrahydro-2H-pyran-4-amine HCl in Kinase Inhibitor Library Construction Abstract: The "Magic Methyl" Meets Polar Scaffolding In the optimization of kinase inhibitors, t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 4-Methyltetrahydro-2H-pyran-4-amine HCl in Kinase Inhibitor Library Construction

Abstract: The "Magic Methyl" Meets Polar Scaffolding

In the optimization of kinase inhibitors, the transition from hit-to-lead often stalls due to poor physicochemical properties—specifically high lipophilicity (LogP) and rapid metabolic clearance.[1][2] 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (4-Me-THP-NH2[1][2][3]·HCl) represents a high-value building block designed to solve these specific attrition points.

This moiety serves a dual purpose:

  • The Tetrahydropyran (THP) Effect: Replaces lipophilic cyclohexyl or phenyl rings, lowering LogD and increasing Fraction of sp3 (Fsp3) character without sacrificing steric bulk required for hydrophobic pocket filling.[1][2][3][4]

  • The Quaternary Carbon Advantage: The 4-methyl substitution at the amino-bearing carbon blocks metabolic oxidation at the

    
    -position (a common soft spot in cyclic amines) and introduces a conformational constraint that can lock the amine into a bioactive orientation.[1][2]
    

This guide details the protocol for utilizing 4-Me-THP-NH2[1][2]·HCl in the parallel synthesis of kinase inhibitor libraries, focusing on SNAr and Buchwald-Hartwig coupling strategies.[1]

Chemical Rationale & SAR Implications

Understanding the "Why" before the "How" is critical for library design.[2]

Solubility Forecast

Kinase inhibitors often suffer from "molecular obesity" (high MW, high LogP).[1][2][4] Replacing a standard tert-butyl or cyclohexyl group with the 4-methyl-THP moiety significantly alters the property profile.[1][2]

PropertyCyclohexyl-aminetert-Butyl-amine4-Methyl-THP-amine Impact
LogP (Approx) ~1.5~0.7~0.2 Drastically improves aqueous solubility.[1][2][3]
H-Bond Acceptors 001 (Ether Oxygen) Can engage solvent or specific hinge residues.[1][2][3][4]
Metabolic Liability High (Oxidation)LowLow Quaternary carbon prevents

-oxidation.[1][2][3][4]
Steric Bulk HighMediumHigh Fills hydrophobic pockets (e.g., Ribose pocket).[3][4]
The "Gem-Disubstituent" Effect

The presence of the methyl group on the same carbon as the amine creates a quaternary center.[2] This restricts the rotational freedom of the amine bond.[2] In the context of a kinase hinge binder, this pre-organization can reduce the entropic penalty of binding, potentially increasing potency by 10-100 fold compared to the des-methyl analog.[1]

Experimental Protocols

Handling the Hydrochloride Salt

Critical Note: The reagent is supplied as a hydrochloride salt.[2][4][5] In palladium-catalyzed reactions or base-sensitive SNAr, the salt must be neutralized.[1][2]

  • In-situ Neutralization: Use 2.5–3.0 equivalents of DIPEA or TEA.[1][2]

  • Free-Basing (Recommended for Pd-catalysis): Partition the salt between 4M NaOH and DCM/IPA (3:1).[1][2][3] Dry the organic layer (

    
    ) and concentrate immediately before use to avoid carbamate formation from air (
    
    
    
    ).[1][2][3]
Protocol A: High-Throughput SNAr Library Synthesis (96-well Format)

Target: General Kinase Hinge Binders (e.g., Pyrimidines, Purines).[1][4] Mechanism: Nucleophilic Aromatic Substitution (


).[1][2][3]
Challenge: The 4-methyl group adds steric bulk, making this amine less nucleophilic than a standard primary amine.[1] Elevated temperatures are required.[1][2][6]

Materials:

  • Scaffold: 2,4-Dichloropyrimidine (or equivalent core).[1][2][4]

  • Reagent: 4-Methyltetrahydro-2H-pyran-4-amine HCl.[1][2][3]

  • Base:

    
    -Diisopropylethylamine (DIPEA).[1][2][4]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous).[1][2][3]

Step-by-Step Workflow:

  • Preparation (Master Mix):

    • Dissolve the scaffold (1.0 eq) in NMP (0.5 M concentration).[1][2][3]

    • Add DIPEA (3.0 eq).[1][2][3]

  • Reagent Addition:

    • Add 4-Me-THP-NH2·HCl (1.2 eq) to the reaction wells.

    • Dispense the Scaffold/Base Master Mix into each well.[2][3]

  • Reaction:

    • Seal the plate (thermal seal).[1][2][3][4]

    • Heat to 90°C for 12–16 hours. (Note: Standard amines react at 60°C; the steric bulk here demands higher energy).[1][2][3]

  • Work-up (Pre-LCMS):

    • Cool to RT.

    • Dilute with MeOH (10 volumes).

    • Filter to remove amine salts if necessary.[1][2][7]

  • Second Displacement (Library Diversity):

    • Add the second nucleophile (e.g., various anilines for the "tail" region) + catalytic HCl or TsOH (acid catalysis often helps the second displacement on pyrimidines).[1][3]

    • Heat to 100–120°C (microwave preferred) or 100°C thermal for 12h.

Protocol B: Buchwald-Hartwig Coupling (For Unreactive Cores)

If the scaffold is electron-rich (e.g., 3-substituted pyridines) and resists SNAr, use Pd-catalysis.[1][2]

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3.[1][2][3]
    
  • Base:

    
     (2.0 eq) or NaOtBu (stronger, but check functional group compatibility).
    
  • Solvent: 1,4-Dioxane (anhydrous).[1][2]

  • Temp: 100°C, 4 hours.

Visualization of Workflows

Figure 1: Strategic Logic of 4-Me-THP Integration

This diagram illustrates the decision-making process for selecting this specific building block over others.

G Start Kinase Inhibitor Optimization Problem Problem: High LogP & Metabolic Clearance Start->Problem Choice Select Solubilizing Group Problem->Choice OptionA Cyclohexyl Amine Choice->OptionA OptionB Piperidine Choice->OptionB OptionC 4-Me-THP-Amine Choice->OptionC ResultA High Lipophilicity (Poor Solubility) OptionA->ResultA ResultB Reactive Nitrogen (Phase II Conjugation Risk) OptionB->ResultB Benefit1 Lower LogD (Ether Oxygen) OptionC->Benefit1 Benefit2 Blocked Metabolism (Quaternary Carbon) OptionC->Benefit2 Benefit3 Conformational Lock (Entropy Bonus) OptionC->Benefit3 Final Optimized Lead Candidate Benefit1->Final Benefit2->Final Benefit3->Final

Caption: Decision tree highlighting the physicochemical advantages of 4-Me-THP over traditional lipophilic or secondary amine linkers.

Figure 2: Parallel Synthesis Workflow (SNAr)

ReactionScheme Scaffold 2,4-Dichloropyrimidine (Scaffold) Intermed Intermediate A (Mono-substituted) Scaffold->Intermed SNAr 1 Reagent 4-Me-THP-NH2 HCl (Reagent) Reagent->Intermed Base DIPEA / NMP 90°C Base->Intermed Product Final Library (96-well Plate) Intermed->Product SNAr 2 Anilines Diversity Anilines (R-NH2) Anilines->Product Acid pTsOH / 120°C Acid->Product

Caption: Step-wise parallel synthesis scheme for generating a kinase inhibitor library using a dichloropyrimidine core.

Quality Control & Validation

Because the 4-methyl group introduces steric hindrance, "incomplete reaction" is the most common failure mode.[1]

  • LCMS Monitoring: Look for the mass of the mono-substituted product.[1][2] If the starting material (dichloropyrimidine) persists, increase temperature to 100°C.

  • NMR Verification (Key Signals):

    • The 4-Methyl group appears as a sharp singlet around

      
       1.2–1.4 ppm.[1][2]
      
    • The THP methylene protons appear as complex multiplets due to the ring conformation.[2]

  • Purification: The polarity of the THP group often makes these compounds amenable to standard Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[2][3][4]

References

  • Meanwell, N. A. (2011).[1][2][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link (Context: Bioisosterism of THP and metabolic blocking).[1][2][3]

  • Pettersson, M., et al. (2012).[1][2][4] Discovery of a Novel Class of Highly Potent, Selective, and Orally Bioavailable ATR Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7467-7471.[1] (Context: Use of THP-amines in kinase hinge binding).

  • Wuitschik, G., et al. (2010).[1][2][4] Oxetanes as Promising Modules in Drug Discovery.[1][2] Angewandte Chemie International Edition, 49(48), 8979–8983.[1] Link (Context: Comparison of ether-containing saturated heterocycles for solubility).[1][2][3]

  • Enamine Ltd. (2025).[1][2][3][4] Building Blocks for Kinase Research: 4-Aminotetrahydropyrans. Link (Context: Commercial availability and handling).

  • Pfizer Inc. (2019).[1][2][3][4] Process for the Preparation of Kinase Inhibitors. WO2019070827A1.[1][2] Link (Context: Industrial scale coupling of THP-amines).[1][2][3]

Sources

Method

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Derivatives from 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Introduction: The Significance of Chiral Tetrahydropyran Scaffolds in Modern Drug Discovery The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Tetrahydropyran Scaffolds in Modern Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive component for designing ligands with high affinity and selectivity for biological targets. When substituted with chiral centers, these molecules can exhibit exquisitely specific pharmacological profiles. Chirality is a cornerstone in the design and development of new drugs; often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even toxic.[1] Consequently, the development of robust methods for the asymmetric synthesis of chiral tetrahydropyran derivatives is of paramount importance to the pharmaceutical industry.

This application note provides a comprehensive guide to the asymmetric synthesis of chiral derivatives starting from the readily available prochiral building block, 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride. We will delve into a robust and widely applicable strategy: the use of a removable chiral auxiliary to induce diastereoselectivity in the formation of a new stereocenter. This approach offers a reliable and scalable method for accessing enantiomerically enriched compounds, which are crucial for the development of novel therapeutics.

Strategic Overview: Diastereoselective Synthesis via a Chiral Auxiliary

The core principle of this strategy is the temporary covalent attachment of a chiral auxiliary to the primary amine of our starting material.[2] This chiral auxiliary will then stereochemically direct a subsequent bond-forming reaction, leading to the preferential formation of one diastereomer over the other. Finally, the auxiliary is cleaved to reveal the desired chiral product in high enantiomeric purity.

For this application, we will focus on the use of a pseudoephedrine-based chiral auxiliary, a well-established and highly effective scaffold for directing asymmetric transformations.[3][4] The general workflow is depicted below:

Asymmetric Synthesis Workflow start 4-Methyltetrahydro-2H-pyran-4-amine HCl aux_attachment Attachment of Chiral Auxiliary start->aux_attachment Formation of Chiral Amide diastereoselective_rxn Diastereoselective Reaction aux_attachment->diastereoselective_rxn Introduction of New Stereocenter aux_removal Cleavage of Chiral Auxiliary diastereoselective_rxn->aux_removal Hydrolysis or Reduction product Enantioenriched Product aux_removal->product

Figure 1: General workflow for the asymmetric synthesis of chiral derivatives using a chiral auxiliary.

Experimental Protocols

Part 1: Synthesis of the Chiral Amide Intermediate

Rationale: The first step involves the formation of a stable amide bond between the free amine of the starting material and a suitable chiral auxiliary. For this protocol, we will use (1R,2R)-pseudoephedrine as the chiral auxiliary. The resulting amide will serve as the substrate for the diastereoselective reaction.

Materials:

  • 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

  • (1R,2R)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Protocol:

  • Free-Basing the Amine:

    • Suspend 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (1.0 eq) in DCM.

    • Add Et3N (1.1 eq) and stir at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Acylation of the Chiral Auxiliary:

    • In a separate flask, dissolve (1R,2R)-pseudoephedrine (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add propionyl chloride (1.05 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

    • This step forms the N-propionyl pseudoephedrine amide.

  • Coupling with the Tetrahydropyran Amine:

    • To the reaction mixture from step 2, add the free-based 4-Methyltetrahydro-2H-pyran-4-amine solution from step 1.

    • The specific coupling will depend on the desired final product structure. For this example, we will proceed with a direct alkylation on a derivative. A more general approach is to first form the amide with the tetrahydropyran amine and then perform a diastereoselective reaction. Let's adjust the protocol for a more direct and logical sequence.

Revised and More Logical Protocol for Chiral Amide Formation:

  • Synthesis of the N-Acyl Chiral Auxiliary:

    • This step is often performed by reacting the chiral auxiliary with a dicarboxylic acid mono-ester chloride, for example. For simplicity in this protocol, we will assume a commercially available or pre-synthesized chiral acylating agent derived from the auxiliary. A common strategy is to first acylate the starting amine and then perform a diastereoselective reaction. Let's proceed with that more standard approach.

Definitive Protocol: Part 1 - Formation of the Chiral Amide

  • Free-Basing the Starting Amine:

    • To a solution of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (1.0 eq) in DCM, add Et3N (1.1 eq) and stir for 30 minutes at room temperature.

  • Acylation with a Chiral Auxiliary Precursor:

    • In a separate flask, prepare a solution of a suitable chiral acylating agent. A common choice is a derivative of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, which can be acylated and then used to transfer the acyl group. However, a more direct approach is to use a chiral acid chloride. For this protocol, we will use a readily available chiral acid chloride, for instance, (S)-(-)-2-acetoxypropionyl chloride.

    • Cool the free-based amine solution to 0 °C.

    • Slowly add (S)-(-)-2-acetoxypropionyl chloride (1.0 eq) to the stirred solution.

    • Add an additional equivalent of Et3N (1.0 eq) to scavenge the HCl generated.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO3 solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral amide.

Part 2: Diastereoselective Alkylation

Rationale: With the chiral amide in hand, the next step is to perform a diastereoselective alkylation. The chiral auxiliary will shield one face of the enolate formed from the amide, directing the incoming electrophile to the opposite face.

Materials:

  • Chiral amide from Part 1

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Protocol:

  • Enolate Formation:

    • Dissolve the chiral amide (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA (1.1 eq) dropwise.

    • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir at this temperature for 2-4 hours. The optimal time may vary depending on the electrophile.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

    • Purify by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by 1H NMR or chiral HPLC analysis.

Diastereoselective Alkylation cluster_0 Mechanism of Stereodirection Amide Chiral Amide Enolate Lithium Enolate (Chelated) Chiral auxiliary shields one face Amide->Enolate LDA, -78°C TransitionState Transition State Enolate->TransitionState Electrophile (E+) Product Alkylated Product (Major Diastereomer) TransitionState->Product

Figure 2: Conceptual mechanism of diastereoselective alkylation directed by a chiral auxiliary.

Part 3: Cleavage of the Chiral Auxiliary

Rationale: The final step is to remove the chiral auxiliary to obtain the desired enantiomerically enriched product. The method of cleavage depends on the nature of the auxiliary and the desired functional group in the final product. For an amide, this is typically achieved through hydrolysis or reduction.

Materials:

  • Diastereomerically enriched amide from Part 2

  • Lithium aluminum hydride (LiAlH4) or an appropriate acid/base for hydrolysis

  • Anhydrous THF

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

Protocol (for reductive cleavage to an amine):

  • Reduction:

    • Suspend LiAlH4 (3.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool to 0 °C.

    • Slowly add a solution of the alkylated amide (1.0 eq) in THF.

    • Heat the reaction to reflux and stir for 6-12 hours.

  • Work-up:

    • Cool the reaction to 0 °C.

    • Carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir vigorously until a granular precipitate forms.

    • Filter the mixture through a pad of Celite®, washing with THF or ethyl acetate.

    • Concentrate the filtrate to obtain the crude chiral amine product.

  • Purification and Analysis:

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Data Presentation and Expected Outcomes

The success of this asymmetric synthesis is evaluated based on the chemical yield and the stereoselectivity of the key diastereoselective step.

StepReactionReagentsTypical YieldStereoselectivity
1Amide FormationChiral Acid Chloride, Et3N85-95%N/A
2AlkylationLDA, Electrophile70-90%>95:5 d.r.
3Auxiliary CleavageLiAlH4 or H3O+80-95%>98% e.e. (retention of configuration)
Table 1: Summary of reactions, reagents, and expected outcomes.

Self-Validating Systems and Troubleshooting

Trustworthiness of the Protocol:

  • Stereochemical Analysis: The diastereomeric and enantiomeric excess should be determined at the appropriate stages using orthogonal analytical methods (e.g., NMR and chiral HPLC) to ensure the validity of the results.

  • Recovery of Auxiliary: The chiral auxiliary can often be recovered and recycled, providing an internal check on the efficiency and cleanliness of the cleavage step.

  • Scalability: The described protocols are based on well-established reactions that are known to be scalable, adding to the reliability of the methodology.

Troubleshooting Common Issues:

  • Low Diastereoselectivity:

    • Cause: Incomplete enolate formation or incorrect reaction temperature.

    • Solution: Ensure the use of freshly titrated LDA and strictly maintain the temperature at -78 °C. Consider using a different solvent or a Lewis acid additive to enhance chelation control.[5]

  • Poor Yield in Alkylation:

    • Cause: Inactive electrophile or side reactions.

    • Solution: Use a fresh, high-purity electrophile. Ensure all reagents and solvents are anhydrous.

  • Incomplete Auxiliary Cleavage:

    • Cause: Insufficient reagent or reaction time.

    • Solution: Increase the equivalents of the cleaving reagent (e.g., LiAlH4) and/or prolong the reaction time. Monitor the reaction closely by TLC.

Conclusion

The use of a chiral auxiliary provides a robust and reliable method for the asymmetric synthesis of chiral derivatives from 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride. This application note outlines a detailed, step-by-step protocol for the synthesis of a chiral amide, its diastereoselective alkylation, and the subsequent removal of the auxiliary to yield an enantiomerically enriched product. By carefully controlling reaction conditions and validating stereochemical outcomes, researchers can confidently apply this strategy to generate novel chiral building blocks for drug discovery and development.

References

  • Asymmetric Synthesis. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Chirality and its Importance in Drug Development. (2021). Journal of Medicinal Chemistry.
  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(14), 3371-3375. Available from: [Link]

  • Pseudoephedrine as a Chiral Auxiliary. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the 4-Methyltetrahydro-2H-pyran-4-amine Scaffold in Drug Discovery The tetrahydropyran (THP) motif is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 4-Methyltetrahydro-2H-pyran-4-amine Scaffold in Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties. The inclusion of a 4-methyl-4-amino substitution pattern offers a unique three-dimensional exit vector for chemical diversification, enabling the exploration of novel chemical space. 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride serves as a valuable building block for the construction of combinatorial libraries, particularly through solid-phase synthesis (SPS). The rigidity of the pyran ring, combined with the functional handle of the amino group, allows for the systematic generation of diverse molecules with potential therapeutic applications.

Solid-phase synthesis, a technique pioneered by Bruce Merrifield, facilitates the rapid and efficient construction of compound libraries by anchoring a starting material to an insoluble resin support.[] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the resin. This approach is exceptionally well-suited for the derivatization of scaffolds like 4-Methyltetrahydro-2H-pyran-4-amine.

This document provides detailed application notes and protocols for the utilization of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride in solid-phase synthesis, guiding the user from resin selection and scaffold immobilization to library diversification and final product characterization.

I. Resin Selection and Scaffold Immobilization: Establishing the Solid-Phase Foundation

The choice of resin and the method of attaching the 4-Methyltetrahydro-2H-pyran-4-amine scaffold are critical for a successful solid-phase campaign. The linkage to the solid support must be stable to the planned reaction conditions for diversification, yet readily cleavable to release the final products. For secondary amines, a highly acid-labile resin is often preferred to avoid harsh cleavage conditions that could degrade the desired compounds.

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin

2-Chlorotrityl chloride (2-CTC) resin is an excellent choice for the immobilization of amines. Its high acid lability allows for the cleavage of the final products under very mild acidic conditions, which preserves a wide range of functional groups.

Protocol 1: Immobilization of 4-Methyltetrahydro-2H-pyran-4-amine on 2-CTC Resin

This protocol details the attachment of the title compound to 2-CTC resin. The hydrochloride salt must first be neutralized to the free amine for efficient coupling.

Materials:

  • 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Free Amine Preparation: In a separate flask, dissolve 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (3.0 eq. relative to resin loading) in a minimal amount of DMF. Add DIPEA (3.5 eq.) and stir for 10 minutes at room temperature.

  • Immobilization: Drain the DCM from the swollen resin. Add the solution of the free amine to the resin. Add additional anhydrous DCM to ensure the resin is fully submerged.

  • Reaction: Agitate the resin slurry at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

Verification of Loading (Optional): The loading of the amine onto the resin can be determined by a test cleavage of a small amount of resin followed by quantification of the released amine.

II. On-Resin Diversification: Building Molecular Complexity

With the 4-Methyltetrahydro-2H-pyran-4-amine scaffold securely anchored to the solid support, the next stage involves the systematic introduction of diversity elements. The secondary amine of the scaffold is a versatile functional handle for a variety of chemical transformations, most commonly N-acylation and N-alkylation.

A. N-Acylation for Amide Library Synthesis

N-acylation is a robust and widely used reaction in solid-phase synthesis to generate libraries of amides. A diverse range of carboxylic acids can be employed to introduce various R-groups.

Protocol 2: N-Acylation of Resin-Bound 4-Methyltetrahydro-2H-pyran-4-amine

This protocol describes a standard procedure for the coupling of a carboxylic acid to the resin-bound secondary amine using a common coupling agent.

Materials:

  • Resin-bound 4-Methyltetrahydro-2H-pyran-4-amine (from Protocol 1)

  • Carboxylic acid (3.0 eq.)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq.)

  • Diisopropylethylamine (DIPEA) (6.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin (100 mg) in anhydrous DMF (2 mL) for 30 minutes.

  • Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid, PyBOP, and HOBt in anhydrous DMF (1 mL). Add DIPEA and pre-activate for 5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 4 hours.

  • Monitoring the Reaction (Optional): A small sample of beads can be removed and subjected to a Kaiser test to check for the presence of free amines. A negative test (beads remain colorless) indicates the reaction has gone to completion.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Drying: The resin can be taken directly to the cleavage step or dried under vacuum for storage.

B. Reductive Amination for Tertiary Amine Library Synthesis

For the synthesis of tertiary amines, reductive amination of an aldehyde or ketone is a powerful method. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.

Protocol 3: Reductive Amination of Resin-Bound 4-Methyltetrahydro-2H-pyran-4-amine

This protocol outlines the synthesis of N-alkylated derivatives on the solid support.

Materials:

  • Resin-bound 4-Methyltetrahydro-2H-pyran-4-amine (from Protocol 1)

  • Aldehyde or Ketone (5.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (5.0 eq.)

  • 1% Acetic acid in Dichloromethane (DCM)

  • DCM, anhydrous

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin (100 mg) in anhydrous DCM (2 mL) for 30 minutes.

  • Iminium Ion Formation: Add the aldehyde or ketone to the swollen resin, followed by 1% acetic acid in DCM (2 mL). Agitate the mixture for 1 hour at room temperature.

  • Reduction: Add sodium triacetoxyborohydride to the reaction mixture and continue to agitate for 12 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 2 mL), MeOH (3 x 2 mL), and DCM (3 x 2 mL).

  • Drying: The resin is ready for the cleavage step.

III. Cleavage and Product Isolation: Releasing the Final Compounds

The final step in solid-phase synthesis is the cleavage of the synthesized molecules from the resin support. For the 2-CTC resin, this is achieved under mild acidic conditions.

Protocol 4: Cleavage from 2-CTC Resin

This protocol describes the release of the final products into solution.

Materials:

  • Derivatized resin from Protocol 2 or 3

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen gas stream

  • DCM/Methanol/DIPEA (17:2:1)

Procedure:

  • Resin Preparation: Place the dried, derivatized resin in a solid-phase synthesis vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 1-5% TFA in DCM. The concentration of TFA can be optimized to ensure efficient cleavage without causing degradation of the product.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL for 100 mg of resin) to the resin and agitate for 30 minutes at room temperature.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • Repeat Cleavage: Wash the resin with a fresh portion of the cleavage cocktail (1 mL) and combine the filtrates.

  • Neutralization and Evaporation: Immediately neutralize the combined filtrates with a small amount of DIPEA. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

IV. Data Presentation and Characterization

The successful synthesis of a library of compounds should be confirmed by appropriate analytical techniques.

Analytical Technique Purpose
LC-MS To determine the purity and confirm the molecular weight of the final products.
¹H and ¹³C NMR To confirm the structure of the synthesized compounds.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition.

Example Yield and Purity Data for an N-Acylation Library:

Carboxylic Acid Yield (%) Purity by LC-MS (%)
Benzoic Acid85>95
Acetic Acid92>98
Phenylacetic Acid88>95
4-Chlorobenzoic Acid82>95

V. Visualizing the Workflow

Diagram 1: Solid-Phase Synthesis Workflow

sps_workflow cluster_resin_prep Resin Preparation & Immobilization cluster_diversification On-Resin Diversification cluster_final_steps Cleavage & Purification Resin_Swelling 1. Resin Swelling (2-CTC in DCM) Amine_Neutralization 2. Amine Neutralization (HCl salt to free amine) Resin_Swelling->Amine_Neutralization Immobilization 3. Immobilization (Coupling to resin) Amine_Neutralization->Immobilization Capping 4. Capping (DCM/MeOH/DIPEA) Immobilization->Capping Washing_1 5. Washing Capping->Washing_1 Acylation N-Acylation (Carboxylic Acid, PyBOP) Washing_1->Acylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Washing_1->Reductive_Amination Cleavage 7. Cleavage (TFA in DCM) Acylation->Cleavage Reductive_Amination->Cleavage Purification 8. Purification (HPLC/Chromatography) Cleavage->Purification Characterization 9. Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for solid-phase synthesis.

Diagram 2: N-Acylation Reaction Scheme on Solid Support

Caption: N-Acylation on the solid-supported scaffold.

VI. Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the utilization of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride in solid-phase synthesis. The versatility of this building block, coupled with the efficiency of solid-phase techniques, offers a powerful platform for the generation of diverse chemical libraries for hit identification and lead optimization in drug discovery programs. Further exploration of other on-resin transformations, such as multicomponent reactions or the introduction of more complex side chains, will undoubtedly expand the utility of this valuable scaffold.

References

  • Fortune Journals. (2024). From One to Millions: The Revolution of Combinatorial Chemistry. Journal of Medicinal and Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride Reactions

Topic: Optimization of Low-Yield Reactions Molecule ID: 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 33024-60-1) Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary: Why This Molecule Fai...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Low-Yield Reactions Molecule ID: 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 33024-60-1) Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: Why This Molecule Fails

If you are experiencing low yields (<30%) with this building block, you are likely fighting two simultaneous chemical battles:

  • The Salt Trap: The hydrochloride salt form (HCl) renders the amine non-nucleophilic.[1] If not fully neutralized and solubilized, the amine cannot attack your electrophile.

  • The Gem-Disubstituted Steric Wall: This is not a standard primary amine.[1] The amine is attached to a quaternary carbon (C4 of the pyran ring), making it structurally analogous to tert-butylamine . The methyl group at the 4-position creates significant steric hindrance, retarding nucleophilic attack rates by orders of magnitude compared to simple piperidines or linear amines.

This guide provides a root-cause analysis and validated protocols to overcome these barriers.

Phase 1: The "Hidden" Failure (Salt Management)

Diagnosis: The most common cause of 0% yield is the failure to liberate the free base. Adding 1.0 equivalent of base (like TEA or DIPEA) only neutralizes the HCl; it does not provide the driving force for the reaction.

Protocol A: In-Situ Neutralization (For Water-Tolerant Reactions)

Use this for amide couplings with HATU/EDC or SNAr reactions.[1]

  • Solvent Choice: Dissolve the amine HCl salt in a high-dielectric solvent (DMF, DMSO, or NMP).[1] Note: It will likely be insoluble in DCM or THF until neutralized.

  • Base Stoichiometry: Add 3.0 to 4.0 equivalents of DIPEA (Diisopropylethylamine).[1]

    • 1.0 eq neutralizes the HCl.[1]

    • 1.0 eq neutralizes the acid generated during coupling.[1]

    • 1.0–2.0 eq maintains the basic pH required to keep the amine nucleophilic.

  • Validation: Spot an aliquot on wet pH paper. It must read pH > 9.[1] If not, the amine is protonated and unreactive.

Protocol B: Ex-Situ Free-Basing (For Acid Chlorides/Anhydrides)

Use this when your electrophile is moisture-sensitive.[1] In-situ neutralization generates ammonium salts that can coat reagents or trap moisture.[1]

  • Suspend the HCl salt in DCM (it will be a slurry).

  • Add 1M NaOH or sat.[1] NaHCO₃ (1:1 volume ratio).[1]

  • Stir vigorously for 30 minutes. The organic layer should become clear as the free base dissolves.

  • Separate layers, dry organics over Na₂SO₄, and filter.

  • Critical: Use the solution immediately. The free base is a low-molecular-weight amine and can be volatile under high vacuum.[1] Do not rotovap to dryness.

Phase 2: Overcoming Steric Hindrance (Amide Coupling)

Diagnosis: Standard coupling reagents (EDC/HOBt) often fail because the activated ester hydrolyzes faster than the sterically hindered amine can attack it.

Reagent Selection Matrix
Reagent SystemSuitabilityNotes
EDC / HOBt 🔴 Poor Kinetics are too slow for t-alkyl-like amines.[1] Acyl-urea side products dominate.[1]
HATU / DIPEA 🟡 Moderate Works for moderately hindered acids.[1] Requires DMF/NMP.[1] Must pre-activate acid for 15 mins.[1]
T3P (Propylphosphonic anhydride) 🟢 Good Excellent for hindered amines.[1] Low epimerization.[1] Run in EtOAc or DMF with Pyridine (5 eq).
Acid Chlorides (COCl) 🟢 Excellent The "Nuclear Option."[1] High reactivity overcomes steric bulk.[1] Requires Protocol B (Free-basing).[1]
Recommended Workflow: The "Acid Chloride" Method

If HATU fails, switch to this immediately.

  • Convert Acid to Acid Chloride: Treat your carboxylic acid with Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM.[1] Verify conversion via TLC (methyl ester quench).[1]

  • Evaporate: Remove excess oxalyl chloride (critical to prevent side reactions).

  • Coupling: Redissolve acid chloride in dry DCM. Add the Free Base solution (from Protocol B) and 3.0 eq Et₃N.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Mechanism:[2][3][4][5][6][7] DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to sterics than the acid chloride itself [1].[1]

Phase 3: Troubleshooting Logic Tree

Use this visual guide to diagnose your specific failure mode.

TroubleshootingGuide Start Start: Low Yield (<30%) CheckSM Is Amine HCl Starting Material Consumed (TLC/LCMS)? Start->CheckSM SM_Left No: Amine Unreactive CheckSM->SM_Left No SM_Gone Yes: SM Consumed CheckSM->SM_Gone Yes CheckBase Was >2.5 eq Base used? SM_Left->CheckBase AddBase Action: Increase Base to 4.0 eq Switch Solvent to DMF/DMSO CheckBase->AddBase No CheckSterics Is Electrophile Hindered? CheckBase->CheckSterics Yes SwitchReagent Action: Switch to Acid Chloride or T3P Coupling CheckSterics->SwitchReagent Likely Steric Wall CheckProduct Is Desired Product Formed? SM_Gone->CheckProduct WorkupIssue Yes, but low recovery CheckProduct->WorkupIssue Trace Product SideReaction No: Side Products Formed CheckProduct->SideReaction Wrong Mass Volatility Action: Check Aqueous Phase pH (Product might be water soluble) WorkupIssue->Volatility IdentifySide Action: Check for Dimerization or Hydrolysis of Electrophile SideReaction->IdentifySide

Figure 1: Decision tree for diagnosing reaction failures with hindered amine salts.

FAQ: Specific User Scenarios

Q: I see the starting material disappearing on LCMS, but I isolate nothing. Where is it? A: Check your aqueous waste.[1] Because this molecule contains a pyran ring and an amine, the product is often more polar than expected.

  • Fix: If your product has a basic center, do not wash with 1N HCl; you will extract your product into the water. Wash with saturated NH₄Cl or brine only.[1] Use 10% MeOH in DCM for extraction.[1]

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for SNAr reactions. For nucleophilic aromatic substitution (e.g., reacting this amine with a fluoropyridine), the steric bulk prevents reaction at standard reflux.

  • Protocol: Sealed tube, DMSO, 120°C–150°C, 30–60 minutes. Use 3.0 eq of K₂CO₃ or DIPEA [2].[1]

Q: My reaction turns black/tarry with HATU. A: This often indicates "over-activation" leading to polymerization of the coupling reagent or solvent degradation before the slow amine can react.

  • Fix: Switch to T3P (50% in EtOAc) . T3P is less prone to side reactions and allows for higher temperature heating (up to 80°C) without decomposition, which helps overcome the steric energy barrier [3].

References

  • Scriven, E. F. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews, 12(2), 129-161.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][7][8] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Patterson, J. A., et al. (2011).[1] T3P: A Reagent of Choice for the Synthesis of Sterically Hindered Amides. Organic Process Research & Development, 15(6). (General reference for T3P utility in hindered systems).

Sources

Optimization

Catalyst selection and optimization for reactions with 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

This guide serves as a high-level technical resource for researchers utilizing 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride .[1] It addresses the specific challenges posed by the -quaternary carbon (gem-disubstitute...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for researchers utilizing 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride .[1] It addresses the specific challenges posed by the


-quaternary carbon  (gem-disubstituted) center, which significantly alters reactivity compared to the non-methylated analog.

The "Steric Cliff": Understanding Your Substrate

Before selecting a catalyst, you must recognize that 4-Methyltetrahydro-2H-pyran-4-amine is not a standard primary amine.[1] It is an


-tertiary primary amine .[1]
  • The Challenge: The methyl group at the 4-position creates significant steric bulk around the nitrogen nucleophile.

  • The Consequence: Standard nucleophilic attacks (SN2) are retarded.[2] In metal catalysis, reductive elimination becomes the rate-limiting step.

  • The Salt Factor: The hydrochloride salt is hygroscopic and insoluble in the non-polar solvents (Toluene, Dioxane) required for transition metal catalysis.

Catalyst Selection Decision Matrix

Q: Which catalyst system should I choose for my reaction type?

Use this decision tree to select the optimal starting point.

CatalystSelection Start Reaction Type Amide Amide Coupling Start->Amide CN_Bond C-N Cross-Coupling (Buchwald-Hartwig) Start->CN_Bond Reductive Reductive Amination Start->Reductive HinderedAcid Hindered Acid? Amide->HinderedAcid Partner Coupling Partner CN_Bond->Partner Titanium Ti(OiPr)4 Additive (Force Imine) Reductive->Titanium T3P T3P (50% in EtOAc) + Pyridine HinderedAcid->T3P Yes (e.g., ortho-subst) HATU HATU + DIPEA HinderedAcid->HATU No ArylCl Aryl Chloride (Electron Neutral/Rich) Partner->ArylCl Steric Demand Hetero Heterocycle / Electron Poor Partner->Hetero Electronic Demand BrettPhos BrettPhos Pd G4 Base: NaOtBu ArylCl->BrettPhos RuPhos RuPhos Pd G4 Base: LHMDS Hetero->RuPhos

Figure 1: Strategic decision tree for catalyst and reagent selection based on electrophile properties.[1]

Protocol 1: Buchwald-Hartwig Amination (C-N Bond)[1][3]

The Issue: The


-quaternary center makes the amine a poor nucleophile for the palladium center, and the resulting bulky complex struggles to undergo reductive elimination.
The Solution:  Use BrettPhos Pd G4  or RuPhos Pd G4 . These precatalysts generate the active Pd(0) species immediately, preventing the induction period and catalyst decomposition associated with mixing Pd2(dba)3 and ligands manually [1].
Optimized Protocol
  • Free-Basing (Critical): Do not add the HCl salt directly to the reaction if using NaOtBu, as the generated NaCl/HOtBu mix can affect kinetics.

    • Method: Suspend amine HCl in DCM. Wash with sat. NaHCO3 (x2). Dry organic layer (Na2SO4) and concentrate carefully (amine may be volatile).

  • Reaction Setup (0.5 mmol scale):

    • Vessel: 8 mL vial with a PTFE-lined septum cap.

    • Catalyst: BrettPhos Pd G4 (2–5 mol%).

    • Substrate: Aryl Halide (1.0 equiv) + Free Amine (1.2 equiv).

    • Base: NaOtBu (1.5 equiv).

    • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

  • Execution:

    • Purge vial with N2/Ar for 5 minutes.

    • Heat to 80–100 °C for 2–12 hours.

    • Note: If the aryl halide is base-sensitive (e.g., esters), switch base to LHMDS (2.0 equiv) and keep temperature <80 °C.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to oxidation or lack of ligand stabilization.1.[1] Ensure rigorous degassing (sparge solvent).2. Switch to BrettPhos Pd G4 (contains pre-ligated Pd).3. Add 1-2 mol% extra free ligand.[1]
Low Conversion (<20%) Oxidative addition failure (Aryl Cl) or Amine steric clash.1. Switch solvent to t-Amyl Alcohol (higher boiling point, better solubility).2.[1] Increase temp to 110 °C.3. Switch to RuPhos (smaller bite angle, handles secondary interaction better).
Dehalogenation of Aryl Halide

-hydride elimination from the amine is competing.
This is rare for

-quat amines (no

-hydrogen).[1] Check if the solvent is acting as a hydride source. Switch Dioxane to Toluene.

Protocol 2: Amide Coupling with Hindered Acids

The Issue: The amine is sterically crowded.[3][4] If the carboxylic acid partner is also hindered (e.g., ortho-substituted), standard EDC/HOBt will fail. The Solution: Use T3P (Propylphosphonic anhydride) . It acts as both a coupling agent and a water scavenger, driving the reaction forward without bulky intermediates [2].

Optimized Protocol
  • Reagents:

    • Carboxylic Acid (1.0 equiv).

    • Amine HCl salt (1.1 equiv) — Can be used directly if base is sufficient.

    • T3P (50% w/w in EtOAc, 2.0 equiv).

    • Pyridine (5.0 equiv) or DIPEA (3.0 equiv).

    • Solvent: EtOAc or DMF (if solubility is poor).

  • Execution:

    • Dissolve Acid and Amine HCl in solvent.

    • Add Base.[5] Stir 5 mins.

    • Add T3P dropwise at 0 °C, then allow to warm to RT.

    • Tip: If no reaction after 4h, heat to 60 °C. T3P is thermally stable.

Protocol 3: Reductive Amination

The Issue: Condensation of a ketone with an


-tertiary amine is thermodynamically unfavorable due to steric strain in the ketimine intermediate.
The Solution:  Use Titanium(IV) isopropoxide [Ti(OiPr)4]  as a Lewis acid and water scavenger to force imine formation before adding the reducing agent [3].
Workflow Visualization

ReductiveAmination Step1 1. Dehydration Phase Ketone + Amine + Ti(OiPr)4 (Neat or THF, 12h, RT) Intermediate Titanium-Imine Complex (Often yellow/orange) Step1->Intermediate - H2O Step2 2. Reduction Phase Dilute with MeOH Add NaBH4 or NaBH(OAc)3 Intermediate->Step2 + Hydride Quench 3. Workup Add 1N NaOH (Precipitates TiO2) Filter over Celite Step2->Quench

Figure 2: Two-step reductive amination protocol required for sterically hindered amines.

FAQ: Reductive Amination

Q: Can I do this in one pot (Direct Reductive Amination)? A: No. For this specific amine, the equilibrium lies heavily toward the starting materials. If you add the reducing agent (NaBH(OAc)3) immediately, you will primarily reduce the ketone to an alcohol. You must pre-form the imine using Ti(OiPr)4.

Q: How do I remove the Titanium emulsion during workup? A: Do not use water alone. Quench with 1N NaOH or Rochelle's Salt solution. Stir vigorously until a white precipitate (TiO2) forms, then filter through a Celite pad. The filtrate will be clear.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed C-N Bond Formation." Chemical Science.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry.

  • Biscoe, M. R., et al. (2008). "A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and C−H Arylation of Ketones." Journal of the American Chemical Society.

Sources

Troubleshooting

Managing the hygroscopic nature of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Technical Support Center: Handling & Optimization Guide Subject: 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3) Ticket Priority: Tier 3 (Senior Application Scientist Response) Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Optimization Guide Subject: 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3) Ticket Priority: Tier 3 (Senior Application Scientist Response)

Executive Summary

You are encountering handling difficulties with 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride . This building block is structurally distinct due to the gem-dimethyl-like substitution at the 4-position (methyl + amine) on a tetrahydropyran ring.

While the hydrochloride salt form stabilizes the amine against oxidation, it introduces significant hygroscopicity . The issues you are facing—clumping, weighing inaccuracies, and inconsistent yields in amide couplings—are likely downstream effects of moisture absorption. This guide provides the protocols to stabilize the reagent and correct your experimental workflows.

Module 1: The Hygroscopicity Mechanism (Root Cause Analysis)

Q: Why does this powder turn into a sticky paste so quickly? A: The transition from free-flowing powder to paste (deliquescence) is thermodynamic. The lattice energy of the hydrochloride salt is overcome by the high hydration energy of the ions. Once the critical relative humidity (CRH) is exceeded, the crystal lattice collapses, forming a saturated solution on the surface.

Impact on Chemistry:

  • Stoichiometry Errors: Weighing "wet" salt means you are adding less amine than calculated.

  • Reagent Hydrolysis: In peptide coupling (e.g., HATU/EDC), the absorbed water competes with the amine, hydrolyzing the activated ester before the sterically hindered amine can attack.

HygroscopicCycle cluster_0 The Moisture Trap Dry Dry Crystalline Salt Surface Surface Adsorption (H-Bonding) Dry->Surface Exposure > CRH Solution Deliquescence (Lattice Collapse) Surface->Solution Auto-catalytic Absorption Reaction Reaction Failure (Hydrolysis) Solution->Reaction Water > Amine Nucleophilicity Reaction->Dry Recrystallization (Costly/Time Consuming)

Figure 1: The self-accelerating cycle of moisture absorption leading to experimental failure.

Module 2: Accurate Weighing Protocols

Q: How do I weigh this accurately if it gains mass on the balance? A: Do not use open weigh boats. The static charge of the fine powder increases surface area for moisture uptake. Use the "Weighing by Difference" method or a Glovebox.

Protocol Comparison Table:

FeatureStandard Weighing (Avoid)Weighing by Difference (Recommended)Glovebox / Inert Bag (Ideal)
Technique Open boat on balance.Closed vial tared, sample removed, re-weighed.Nitrogen/Argon atmosphere.[1]
Moisture Exposure High (Continuous).Minimal (Seconds).Zero.
Precision Low (Drifting mass).High (Calculated delta).Absolute.
Equipment Spatula, Weigh boat.[2]Capped scintillation vial.Glovebox.

SOP: Weighing by Difference

  • Place the bulk material in a capped glass vial.

  • Weigh the entire vial + cap + material on the analytical balance. Record Mass

    
    .[2]
    
  • Quickly transfer the estimated amount to your reaction vessel. Do not weigh the reaction vessel.

  • Immediately recap the source vial.

  • Weigh the source vial again.[3][4] Record Mass

    
    .
    
  • Mass Added =

    
    .
    

Module 3: Reaction Optimization (Amide Coupling)

Q: My yields are low using HATU/EDC. Is the methyl group causing steric hindrance? A: Yes, but moisture is the greater enemy. The quaternary carbon at position 4 creates steric bulk, slowing the nucleophilic attack. If water is present, the fast kinetics of water hydrolysis will outcompete your slow amine.

Corrective Workflow: You must neutralize the HCl salt in situ using a non-nucleophilic base (DIPEA/TEA) only after ensuring the system is dry.

ReactionLogic Start Start: Amide Coupling Setup Check Is Salt Dry? Start->Check Dry Dry (Vacuum Oven) Check->Dry Yes Wet Wet/Clumpy Check->Wet No/Unknown Solvent Dissolve in Anhydrous DMF/DMAc Dry->Solvent Drying_Step Action: Dry over P2O5 (40°C, <10 mbar) Wet->Drying_Step Drying_Step->Check Base Add DIPEA (3.0 eq) Free-base In Situ Solvent->Base Coupling Add Activated Acid (HATU/Acid Chloride) Base->Coupling

Figure 2: Decision tree for ensuring anhydrous conditions prior to coupling sterically hindered amines.

Critical Step: Do not premix the amine salt and the coupling reagent in DMF without the base. The acidic environment (from the HCl) prevents reaction, and any trace water will destroy your coupling reagent.

  • Order of Addition: Carboxylic Acid + HATU + Solvent → Stir 5 min → Add Amine Salt → Add DIPEA dropwise.

Module 4: Drying & Recovery

Q: Can I salvage the material if it has already absorbed water? A: Yes. The hydrochloride salt is thermally stable up to moderate temperatures.

Recovery Protocol:

  • Equipment: Vacuum oven or desiccator with a high-vacuum line.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or KOH pellets (to absorb acid/water).
    
  • Temperature: Set oven to 40–50°C .

    • Warning: Do not exceed 60°C under high vacuum for extended periods. While the salt is stable, you risk subliming the free amine if any dissociation occurs.

  • Duration: 12–24 hours.

  • Validation: If possible, perform a Karl Fischer (KF) titration. Target water content:

    
    .
    

Storage Recommendation: Once dried, store in a tightly sealed glass vial (taped with Parafilm or electrical tape) inside a secondary container with desiccant packs, preferably at 4°C .

References

  • Sigma-Aldrich. 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride Product Sheet. (Provides physical form and storage requirements).

  • BenchChem. Technical Support: Effective Drying of Amine Hydrochloride Salts. (Protocols for vacuum oven drying and temperature limits).

  • Michigan Technological University. Weighing by Difference Protocol. (Standard analytical chemistry technique for hygroscopic reagents).[2][3]

  • Hepatochem. Handling Hygroscopic Salts in Synthesis. (Use of inert atmosphere and impact on reaction rates).

  • University of Rochester. Drying Methods for Organic Synthesis. (General drying agents and solvent azeotroping techniques).

Sources

Optimization

Enhancing the stability of reaction intermediates derived from 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Topic: 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3)[1][2][3][4][5] Executive Summary This guide addresses stability and reactivity challenges associated with 4-Methyltetrahydro-2H-pyran-4-amine hy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3)[1][2][3][4][5]

Executive Summary

This guide addresses stability and reactivity challenges associated with 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride .[1][2][3][4][5] While the hydrochloride salt is stable, the presence of the methyl group at the 4-position creates a gem-disubstituted quaternary center .[1][4][5] This structural feature introduces significant steric bulk (Thorpe-Ingold effect), which kinetically stabilizes the starting material but destabilizes the tetrahedral intermediates required for amide coupling and reductive amination.[1][3][4]

This document provides protocols to overcome these steric barriers and stabilize reaction intermediates.

Module 1: Reagent Handling & Free Base Stability

The Issue: Users often report inconsistent yields when using the free base form (CAS: 693245-65-7). The free amine is a low-molecular-weight liquid that is prone to volatility and rapid formation of carbamates upon exposure to atmospheric CO₂.[1][3][4][5]

Technical Insight: The hydrochloride salt (HCl) is the thermodynamic energy minimum and is non-hygroscopic.[4][5] Liberating the free base ex situ (outside the reaction vessel) exposes the amine to:

  • Evaporative Loss: High volatility leads to stoichiometric errors.[1][4][5]

  • Carbamate Formation:

    
    .[1][3][4][5] This species is unreactive in nucleophilic attacks.[1][4]
    

Troubleshooting Protocol: In-Situ Neutralization Do not isolate the free base unless strictly necessary for distillation.[1][3][5]

ParameterRecommendationRationale
Solvent System DCM or DMFHigh solubility of the organic base conjugate.[1][3][4]
Base Selection DIPEA (Hunig's Base) or NMMNon-nucleophilic bases that buffer the HCl without competing for electrophiles.[4][5]
Stoichiometry 3.0 - 4.0 equivalentsExcess base ensures complete liberation of the reactive amine species.[1][4]

Decision Logic: Handling Workflow

G Start Start: 4-Methyl-THP-4-amine HCl ReactionType Intended Reaction? Start->ReactionType Aqueous Schotten-Baumann (Biphasic) ReactionType->Aqueous Acid Chloride Anhydrous Anhydrous Coupling (Amide/Reductive) ReactionType->Anhydrous Active Ester/Aldehyde ProtocolA Use Inorganic Base (K2CO3) in Water/DCM Aqueous->ProtocolA ProtocolB Use Organic Base (DIPEA) In-Situ (No Isolation) Anhydrous->ProtocolB

Figure 1: Decision matrix for neutralizing the hydrochloride salt based on reaction type.

Module 2: Stabilizing Intermediates in Reductive Amination

The Issue: Standard reductive amination (using NaBH(OAc)₃) often fails or stalls. Root Cause: The formation of the imine (Schiff base) intermediate is sterically disfavored at the quaternary carbon.[4][5] The equilibrium heavily favors the starting ketone/amine or the hemiaminal.[4] Water generated during condensation hydrolyzes the unstable imine back to starting materials before reduction can occur.[4]

Solution: Titanium(IV) Isopropoxide Protocol Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.[5][6]

Step-by-Step Protocol:

  • Imine Formation (The Critical Step):

    • Combine Ketone (1.0 eq) and 4-Methyl-THP-4-amine HCl (1.2 eq) in anhydrous THF.

    • Add Ti(OiPr)₄ (2.0 eq) followed by Triethylamine (2.0 eq).[1][3][4][5]

    • Crucial: Stir at 40–60°C for 12–18 hours. (Room temperature is insufficient for this hindered amine).[1][3][4][5]

    • Checkpoint: Monitor by LCMS.[1][4][5] You should see the Imine mass [M+H]+.[3][4][5] Do not proceed until the starting amine is consumed.[4]

  • Reduction:

    • Cool to 0°C.[1][4][5]

    • Dilute with absolute Ethanol (to solubilize the borohydride).[3][4]

    • Add NaBH₄ (2.0 eq) portion-wise.[3][4][5][7]

    • Warm to RT and stir for 2 hours.

  • Workup (Titanium Removal):

    • Quench with 1N NaOH or Rochelle's Salt solution.[1][4][5] Stir vigorously until a white precipitate forms (TiO₂).[1][3][4][5] Filter through Celite.[1][4][5][8]

Mechanism of Stabilization:

TiMechanism Reagents Ketone + Amine Hemiaminal Hemiaminal (Unstable) Reagents->Hemiaminal Slow Imine Titanium-Complexed Imine Hemiaminal->Imine Ti(OiPr)4 (Removes H2O) Imine->Reagents Hydrolysis (If Ti absent) Product Secondary Amine Imine->Product NaBH4 (Reduction)

Figure 2: Titanium(IV) acts as a dehydrating trap, preventing the reversible hydrolysis of the sterically strained imine.[1][3][5]

Module 3: Amide Coupling (Overcoming Steric Hindrance)

The Issue: Coupling reactions using standard carbodiimides (EDC/HOBt) result in low conversion (<30%). Root Cause: The methyl group at C4 prevents the approach of the activated ester to the nucleophilic nitrogen. The tetrahedral intermediate formed during acylation is high-energy and prone to collapse back to starting materials.[1][4][5]

Optimization Table: Coupling Agents

Reagent ClassSuitabilityNotes
EDC / HOBt 🔴 PoorActivation is too weak to overcome the steric barrier.[1][3][4][5]
HATU / DIPEA 🟡 ModerateWorks for unhindered acids.[1][4][5] Use DMF as solvent.[1][4]
T3P (Propylphosphonic anhydride) 🟢 Recommended Low epimerization, high reactivity.[1][2][3][4] Drives reaction by entropy (gas release).[1][3][4][5]
Acid Chlorides 🟢 Recommended The most reliable method.[1][4][5] High energy electrophile compensates for poor nucleophile kinetics.[1][4][5]

Recommended Protocol (Acid Chloride Method):

  • Suspend 4-Methyl-THP-4-amine HCl (1.0 eq) in dry DCM (0.2 M).

  • Add Pyridine (3.0 eq) or DIPEA (3.0 eq).[1][3][4][5] Pyridine is preferred as an acyl transfer catalyst.

  • Cool to 0°C.

  • Add the Acid Chloride (1.1 eq) dropwise.[3][4][5]

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Why? DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming amine.[4][5]

  • Allow to warm to reflux (40°C) if conversion is slow after 2 hours.

References
  • Bhattacharyya, S. (1995).[1][3][4][5] "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929.[3][4] Link[1][3][4]

  • Mattson, R. J., et al. (1990).[3][4][5] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.[3][4] Link[1][3][4]

  • Valeur, E., & Bradley, M. (2009).[3][4][5] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][3][4][5] Link

  • PubChem. (2025).[1][3][4][5] "4-Methyltetrahydro-2H-pyran-4-amine hydrochloride Compound Summary." National Library of Medicine.[4][5] Link[1][3][4]

Sources

Troubleshooting

Debugging failed reductive amination reactions with 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Welcome to the technical support center for chemists and researchers utilizing 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride in reductive amination reactions. This guide, structured in a question-and-answer format, p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers utilizing 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride in reductive amination reactions. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic transformation. As Senior Application Scientists, we aim to provide not only solutions but also the underlying chemical principles to empower your research and development.

Troubleshooting Guide: Addressing Failed Reactions

This section is dedicated to diagnosing and resolving specific issues you may encounter when your reductive amination reaction with 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride does not proceed as expected.

Question 1: My reaction shows low to no conversion of my starting materials. What are the primary factors I should investigate?

Answer:

Low or no conversion in a reductive amination reaction is a common issue that can typically be traced back to one of three key areas: imine/iminium ion formation, the choice and activity of the reducing agent, or the reaction conditions, particularly pH.

1. Inefficient Imine/Iminium Ion Formation:

The first step of a reductive amination is the reversible formation of an imine or iminium ion from the reaction between the amine and the carbonyl compound. The equilibrium of this reaction can be unfavorable.

  • Causality: The formation of the imine intermediate generates water. In many solvents, the presence of this water can push the equilibrium back towards the starting materials, thus preventing the reaction from proceeding.

  • Troubleshooting Protocol:

    • Water Removal: The most effective way to drive the imine formation forward is to remove water as it is formed. This can be achieved by adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture.

    • Azeotropic Distillation: For reactions run at higher temperatures, a Dean-Stark apparatus can be used with a suitable solvent (e.g., toluene) to azeotropically remove water.

    • Pre-formation of the Imine: You can stir the 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride and your carbonyl compound in the reaction solvent for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the imine concentration to build up.

2. Suboptimal pH:

The pH of the reaction medium is critical for successful imine formation.

  • Causality: A mildly acidic environment (typically pH 4-6) is optimal. If the pH is too low (too acidic), the amine will be protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon. If the pH is too high (too basic), the carbonyl group will not be sufficiently activated by protonation for the nucleophilic attack of the amine.

  • Troubleshooting Protocol:

    • pH Adjustment: Since you are starting with an amine hydrochloride salt, the initial reaction mixture will be acidic. However, the buffering capacity of the system might be insufficient. The

Reference Data & Comparative Studies

Validation

Validating the structure of synthesized derivatives of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Executive Summary & Core Challenge In medicinal chemistry, 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (4-MTHP4A) is a critical bioisostere for gem-dimethyl cyclohexanes and piperidines. Its value lies in its abili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

In medicinal chemistry, 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (4-MTHP4A) is a critical bioisostere for gem-dimethyl cyclohexanes and piperidines. Its value lies in its ability to lower lipophilicity (LogP) while introducing a specific conformational constraint due to the gem-disubstitution at the C4 position.

However, validating the structure of its derivatives (e.g., amides, ureas) presents a unique challenge: Conformational Ambiguity. Unlike the simple 4-aminotetrahydropyran, the presence of the 4-methyl group creates a competition for the equatorial position between the methyl group and the nitrogen substituent. Standard analytical methods often fail to distinguish between the axial-amino and equatorial-amino conformers, which can drastically alter the biological activity of the final drug candidate.

This guide compares two validation workflows:

  • Method A (Routine): Standard 1D NMR (

    
    H, 
    
    
    
    C) + LC-MS.
  • Method B (Integrated): 2D NMR (NOESY, HSQC) + Computational Prediction.

Comparative Analysis of Validation Methodologies

The following table contrasts the performance of routine validation against the required rigorous approach for 4-MTHP4A derivatives.

Table 1: Performance Matrix of Validation Workflows
FeatureMethod A: Routine Analysis Method B: Integrated Structural Elucidation (ISE)
Primary Technique 1D

H NMR (400 MHz) + LC-MS
2D NOESY/ROESY + HSQC (600 MHz)
Throughput High (15 min/sample)Low (2-4 hours/sample)
Regiochemistry Confirms substitution presence.Confirms spatial orientation.
Stereo-Confidence Low (<50%). Cannot distinguish axial/equatorial conformers.High (>95%). Direct observation of spatial coupling.
Cost Efficiency High (Routine QC)Moderate (Requires specialist time)
Blind Spots Misses "Chair-Flip" isomers; assumes thermodynamic product.Requires high concentration (>5 mg/mL).
Supporting Experimental Data: The "Methyl" Shift

In our internal benchmarking using a model acetamide derivative (


-(4-methyltetrahydro-2H-pyran-4-yl)acetamide), Method A yielded a single methyl singlet at 

1.35 ppm. Method B, utilizing

C analysis, identified a diagnostic shift.
  • Equatorial Methyl:

    
     typically ~25-28 ppm.
    
  • Axial Methyl:

    
     typically ~20-22 ppm (shielded by 
    
    
    
    -gauche effect).
  • Result: Method B confirmed the methyl group prefers the equatorial orientation (A-value ~1.70) forcing the amide nitrogen axial (A-value ~1.2-1.4), a detail Method A missed entirely.

Structural & Mechanistic Logic[1]

To understand why Method B is necessary, we must visualize the conformational landscape. The tetrahydropyran ring exists in a chair conformation. The 4-position is gem-disubstituted.

Diagram 1: Conformational Dynamics & Validation Logic

This diagram illustrates the synthesis flow and the critical decision point where standard analysis fails.

ValidationWorkflow cluster_mech The Stereochemical Conflict Start Start: 4-Methyltetrahydro-2H-pyran-4-amine HCl Rxn Derivatization (e.g., Amide Coupling) Start->Rxn Crude Crude Mixture (Isomers + Byproducts) Rxn->Crude Mech Thermodynamic Control: Me (A=1.7) vs NH-R (A=1.4) Me prefers Equatorial -> NH-R forced Axial Rxn->Mech MethodA Method A: 1D NMR Only Crude->MethodA High Throughput MethodB Method B: 2D NOESY + HSQC Crude->MethodB Structural Rigor ResultA Result: Purity Confirmed Stereochemistry: UNKNOWN Risk: False Positive for Binding Mode MethodA->ResultA Insufficient Data ResultB Result: Conformation Mapped (Axial vs Equatorial N) Risk: Low MethodB->ResultB Definitive Data

Caption: Workflow contrasting the blind spots of routine analysis (Method A) versus the definitive structural resolution of Method B, highlighting the thermodynamic competition between the Methyl and Amine groups.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the diagnostic signals described in Step 3 are not observed, the synthesis or the NMR setup is flawed.

Protocol 1: Synthesis of Model Derivative (Acetylation)

Purpose: To create a stable derivative for benchmarking validation methods.

  • Setup: In a 20 mL scintillation vial, suspend 4-Methyltetrahydro-2H-pyran-4-amine HCl (1.0 eq, 1 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0°C. The suspension should clear as the free base is liberated.

  • Acylation: Add Acetyl Chloride (1.1 eq) dropwise. Critical Check: Monitor exotherm.

  • Workup: Stir for 2 hours. Wash with 1N HCl (remove unreacted amine) and sat. NaHCO

    
    . Dry organic layer over Na
    
    
    
    SO
    
    
    .[1]
  • Isolation: Concentrate in vacuo to yield the crude acetamide.

Protocol 2: The "ISE" Validation Workflow (Method B)

Purpose: To definitively assign the axial/equatorial orientation.

Step 1: Sample Preparation (Critical)

  • Dissolve 10 mg of the derivative in 0.6 mL DMSO-d

    
     .
    
  • Why DMSO? CDCl

    
     often causes broadening of amide protons (NH) due to exchange. DMSO locks the NH proton, allowing for crucial NH-to-Ring NOE correlations.
    

Step 2: 1D


H NMR Screening 
  • Acquire standard spectrum.

  • Diagnostic Check: Locate the pyran ring protons.

    • H2/H6 (adjacent to Oxygen):

      
       3.5–3.8 ppm.
      
    • H3/H5 (adjacent to Quaternary C4):

      
       1.4–1.8 ppm.
      
    • Self-Validation: If the H3/H5 protons appear as a complex multiplet rather than distinct signals, the ring may be flipping rapidly. Sharp signals indicate a locked conformation.

Step 3: 2D NOESY Acquisition

  • Parameters: Mixing time (

    
    ) = 500 ms.
    
  • Target Correlations:

    • Me-to-Ring (Axial): If the Methyl group is Axial , it will show strong NOE correlations to the Axial H2/H6 protons (1,3-diaxial interaction).

    • Me-to-Ring (Equatorial): If the Methyl is Equatorial , it will show NOE primarily to the H3/H5 protons and no interaction with H2/H6.

Diagram 2: Visualizing the NOE Logic

This diagram maps the specific nuclear Overhauser effects (NOEs) that prove the structure.

NOELogic cluster_interpretation Interpretation Guide Me 4-Methyl Group H_ax H2/H6 (Axial) Me->H_ax STRONG NOE (If Me is Axial) H_eq H3/H5 (Equatorial) Me->H_eq Weak/Med NOE (If Me is Eq) Text If Red Path Observed: Methyl is AXIAL (Amine is Equatorial) If Green Path Only: Methyl is EQUATORIAL (Amine is Axial)

Caption: Diagnostic NOE pathways. The detection of the "Red Path" (1,3-diaxial interaction) is the definitive proof of an axial methyl group.

Product Performance vs. Alternatives

When selecting building blocks, researchers often weigh 4-MTHP4A against its carbocyclic or nitrogenous analogs.

Property4-MTHP4A Derivatives (Pyran)4-Methylpiperidine Derivatives (Piperidine)4,4-Dimethylcyclohexane (Carbocycle)
LogP (Lipophilicity) Low (Optimal) . Oxygen reduces lipophilicity vs cyclohexane.Moderate. Basic nitrogen complicates LogD.High. Often metabolic liability.
H-Bonding Acceptor Only (Ether oxygen).Donor/Acceptor (Secondary amine).None.
Conformational Bias Strong. Anomeric effect + A-values lock the chair.Moderate. Nitrogen inversion adds flexibility.Strong lock, but highly lipophilic.
Metabolic Stability High. Ether linkage is robust.Variable (N-oxidation risk).High (subject to hydroxylation).

References

  • Conformational Analysis of Tetrahydropyrans

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
    • Source:

  • A-Values and Conformational Preferences

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values: Me = 1.70, NH2 = 1.2-1.4).
    • Source:

  • NMR of Heterocycles (Pyran Derivatives)

    • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Specifics on C shifts in substituted cyclohexanes/pyrans).
    • Source:

  • Synthesis of 4-Aminotetrahydropyrans

    • Morgans, G. L., et al. (2009). "Synthesis of 4-substituted tetrahydropyrans." Tetrahedron Letters, 50(38), 5426-5428.
    • Source:

Sources

Comparative

Performance of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride in different reaction solvents

Executive Summary & Compound Profile 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3) is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and CNS-active a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3) is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and CNS-active agents.

Unlike its unmethylated analog (Tetrahydro-2H-pyran-4-amine), this compound features a gem-disubstituted carbon at the 4-position. This creates a specific "steric lock" that significantly influences its reactivity and solubility profile. The presence of the methyl group adjacent to the amine functionality introduces steric hindrance similar to tert-butylamine, making nucleophilic attack slower and more sensitive to solvent effects.

Physicochemical Profile
PropertyDescriptionImpact on Process
State White Crystalline Solid (HCl Salt)High lattice energy; requires polar solvents to break ionic interactions.[1]
Sterics High (Gem-dimethyl effect)Slower reaction kinetics; requires highly active coupling reagents (e.g., HATU, T3P).
Basicity Moderate (

)
Requires stoichiometric base (DIPEA/TEA) to generate the free amine in situ.
Solubility High in

, MeOH, DMSO
Poor solubility in DCM/EtOAc/Toluene until free-based.

Comparative Solvent Performance Guide

The choice of solvent for this amine is dictated by two competing factors: Solubility of the HCl salt vs. Reaction Kinetics .

A. N,N-Dimethylformamide (DMF) / N,N-Dimethylacetamide (DMAc)

Status: Recommended (Gold Standard)

  • Performance: Excellent.

  • Mechanism: DMF's high dielectric constant (

    
    ) effectively solvates the hydrochloride salt, allowing for rapid proton exchange with the organic base (e.g., DIPEA). This ensures a high concentration of the free reactive amine species in solution.
    
  • Ideal For: Peptide coupling (HATU/COMU),

    
     reactions with electron-deficient heterocycles.
    
  • Drawback: High boiling point makes removal difficult; aqueous workup required.

B. Dichloromethane (DCM)

Status: Conditional / Variable[2]

  • Performance: Moderate to Poor (without modification).

  • Mechanism: The HCl salt is nearly insoluble in DCM. The reaction relies on a heterogeneous "slurry-to-solution" process. As DIPEA is added, the free base forms and dissolves, but the initial phase transfer can be rate-limiting.

  • Ideal For: Reactions with highly reactive acid chlorides where high dilution is needed to prevent side reactions.

  • Critical Protocol: You must pre-stir the amine salt with excess base for 15-30 minutes before adding the electrophile to ensure homogeneity.

C. Water / Biphasic Systems (Schotten-Baumann Conditions)

Status: Specialized Utility

  • Performance: High (for Acid Chlorides).

  • Mechanism: Using an inorganic base (NaOH/K2CO3) in a Water/DCM or Water/THF biphasic system. The salt dissolves in the aqueous layer, free-bases at the interface, and reacts with the electrophile in the organic layer.

  • Ideal For: Robust, scale-up friendly acylations using acid chlorides or sulfonyl chlorides.

  • Drawback: Not suitable for moisture-sensitive activated esters or hydrolytically unstable electrophiles.

Comparative Data Summary (Simulated based on Kinetic Principles)
Solvent SystemSolubility (HCl Salt)Reaction Rate (

)
Workup EaseRecommended Use Case
DMF HighFast (1.0)LowDifficult couplings, Library synthesis
DCM Insoluble (Suspension)Slow (0.4)HighSimple Acid Chlorides, Volatile products
THF LowModerate (0.6)ModerateWhen DMF is difficult to remove
2-MeTHF Very LowSlow (0.3)HighGreen Chemistry requirements

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this for attaching complex carboxylic acids to the hindered amine.

  • Activation: To a vial, add Carboxylic Acid (1.0 equiv), HATU (1.1 equiv), and anhydrous DMF (concentration 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: Add 4-Methyltetrahydro-2H-pyran-4-amine HCl (1.1 equiv) directly as a solid.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Checkpoint: If the solution remains cloudy after 30 mins, add small aliquots of DMF or verify base quality.

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (aq), 1x with Sat.

    
    , 1x Brine. Dry over 
    
    
    
    .[3]
Protocol B: Biphasic Acylation (Schotten-Baumann)

Use this for robust scale-up with acid chlorides.

  • Aqueous Phase: Dissolve 4-Methyltetrahydro-2H-pyran-4-amine HCl (1.0 equiv) in Water (10 vol) containing

    
     (2.5 equiv).
    
  • Organic Phase: Dissolve Acid Chloride (1.1 equiv) in DCM (10 vol).

  • Mixing: Add the Organic phase to the Aqueous phase rapidly with vigorous stirring.

  • Reaction: Stir at RT for 1 hour.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct solvent system based on your electrophile and scale.

SolventSelection Start Start: 4-Methyl-pyran-4-amine HCl Coupling Electrophile Select Electrophile Type Start->Electrophile Acid Carboxylic Acid (Requires Activation) Electrophile->Acid AcidCl Acid Chloride / Sulfonyl Chloride Electrophile->AcidCl DMF Solvent: DMF or NMP Reagent: HATU/DIPEA (Solubilizes Salt, Drives Kinetics) Acid->DMF Standard Method Scale Scale of Reaction AcidCl->Scale SmallScale Discovery (<1g) Priority: Yield/Speed Scale->SmallScale LargeScale Process (>10g) Priority: Workup/Safety Scale->LargeScale DCM Solvent: DCM (Anhydrous) Reagent: TEA/DIPEA (Pre-stir to free-base) SmallScale->DCM Simple Workup Biphasic Solvent: DCM/Water Base: K2CO3/NaOH (Schotten-Baumann) LargeScale->Biphasic Cost Effective

Caption: Decision tree for solvent selection based on electrophile reactivity and reaction scale.

Expert Insights: The "Steric Penalty"

The critical differentiator for 4-Methyltetrahydro-2H-pyran-4-amine compared to the standard pyran-4-amine is the Steric Penalty .

  • Conformational Lock: The methyl group forces the amine into an axial or equatorial preference that may not align perfectly with the incoming electrophile's trajectory (Bürgi-Dunitz angle).

  • Solvent Cage Effect: In non-polar solvents like DCM, the ion pair (Amine-H+ ... Cl-) is tight. Breaking this ion pair requires energy. In DMF, the solvent separates these ions effectively.

  • Recommendation: If you observe low yields in DCM, do not just increase temperature (which risks decomposition). Switch to DMF or NMP to increase the effective concentration of the free nucleophile.

References

  • Compound Properties & Safety: Sigma-Aldrich. 4-Aminotetrahydropyran hydrochloride Safety Data Sheet. Link

  • Amide Coupling Reviews: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Representative Patent Chemistry: Processes for the preparation of aminopurine compounds. (WO2019070827A1). Describes coupling of similar fluorinated pyran amines using polar aprotic conditions. Link

  • General Protocol Source: Fisher Scientific. Amide Synthesis Protocols. Link

Sources

Validation

A Comparative Guide to the ADME Properties of Drug Candidates Containing the 4-Methyltetrahydropyran Scaffold

For researchers and professionals in drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A primary hurdle is the optimization of Absorption, Distribution...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A primary hurdle is the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which govern a drug's pharmacokinetic profile and ultimate success.[1][2] The strategic selection of chemical scaffolds is paramount in this endeavor. Among the saturated heterocycles, the 4-methyltetrahydropyran (4-MeTHP) moiety has emerged as a particularly valuable scaffold.[3]

This guide provides an in-depth evaluation of the ADME properties conferred by the 4-MeTHP scaffold, presenting a comparative analysis against common structural alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and present data that underscores the strategic advantage of this moiety in modern medicinal chemistry.

The Strategic Value of the 4-Methyltetrahydropyran Ring

The tetrahydropyran (THP) ring can be considered a conformationally restricted ether.[3] In drug design, it often serves as a bioisostere for the cyclohexane ring. The substitution of a methylene group (CH₂) with an oxygen atom introduces several beneficial changes:

  • Modulation of Physicochemical Properties: The ether oxygen acts as a hydrogen bond acceptor, which can reduce lipophilicity (LogP/LogD) and improve aqueous solubility compared to its carbocyclic analog.[3][4] This is a critical first step towards achieving good oral absorption.

  • Enhanced Metabolic Stability: The C-O bonds in the THP ring are generally more stable to metabolic oxidation than C-H bonds in a cyclohexane ring. The strategic placement of the methyl group at the 4-position can further shield the ring from metabolism, blocking potential sites of oxidation and improving the compound's half-life.

  • Improved Pharmacokinetic Profile: The culmination of improved solubility and metabolic stability often leads to more favorable pharmacokinetic (PK) properties, including enhanced oral bioavailability and a more predictable dose-response relationship.[3]

Core In Vitro ADME Assays: Protocols and Rationale

Early and accurate assessment of ADME properties is essential for identifying and mitigating liabilities in drug candidates, thereby reducing the high attrition rates in later stages of development.[5] The following are validated, industry-standard protocols for evaluating the key ADME parameters influenced by the 4-MeTHP scaffold.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Causality & Expertise: This assay predicts the rate of a drug's metabolism by the most important family of drug-metabolizing enzymes, the Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[6] A compound that is rapidly metabolized will have a short half-life and poor bioavailability in vivo. We include a control reaction without the essential cofactor NADPH to confirm that the observed compound loss is due to enzymatic metabolism and not chemical instability.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer.

    • Prepare a positive control compound with known metabolic liability (e.g., Testosterone for CYP3A4).

  • Incubation:

    • In a 96-well plate, add the HLM solution. Pre-incubate the plate at 37°C for 5 minutes.

    • To initiate the reaction, add the test compound to a final concentration of 1 µM. For the negative control wells, add buffer instead of the NADPH solution. For all other wells, add the NADPH regenerating solution.

    • Incubate the plate at 37°C with shaking.

  • Sampling & Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Cell Permeability Assessment using Caco-2 Monolayers

Causality & Expertise: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[7][8] This system is the gold standard for predicting intestinal permeability and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[7][9] The assay measures permeability in both directions (apical-to-basolateral and basolateral-to-apical) to calculate an efflux ratio.

Experimental Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and monolayer formation.

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) to the apical (upper) compartment. Include high permeability (Caffeine) and low permeability (Mannitol) controls.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) compartment. Replace the removed volume with fresh HBSS.

  • Efflux Assay (Basolateral to Apical - B→A):

    • Simultaneously, run a separate plate where the test compound is added to the basolateral compartment, and samples are taken from the apical compartment.

  • Analysis & Data Interpretation:

    • Quantify the concentration of the test compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.

Cytochrome P450 (CYP) Inhibition Assay

Causality & Expertise: Drug-drug interactions (DDIs) are a major safety concern, often arising when one drug inhibits the metabolic enzymes responsible for clearing another drug.[1][10] This assay evaluates the potential of a drug candidate to inhibit the five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4), which are responsible for ~90% of drug metabolism.[10]

Experimental Protocol:

  • Reagent Preparation:

    • Use HLM (as in the stability assay) as the enzyme source.

    • Prepare solutions of specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9, Midazolam for 3A4).

    • Prepare a range of concentrations for the test compound and a known inhibitor for each isoform (e.g., Ketoconazole for CYP3A4).

  • Incubation:

    • In a 96-well plate, incubate HLM, the specific CYP probe substrate, and the test compound (or known inhibitor) at 37°C.

    • Initiate the reaction by adding an NADPH regenerating solution.

    • Incubate for a short period (e.g., 10-15 minutes) where metabolite formation is linear.

  • Analysis & Data Interpretation:

    • Quench the reaction with cold acetonitrile.

    • Centrifuge and analyze the supernatant by LC-MS/MS to measure the amount of metabolite formed.

    • Calculate the percent inhibition caused by the test compound at each concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

ADME Screening Cascade Workflow

The following diagram illustrates the logical progression of in vitro ADME assays in an early drug discovery program. Promising compounds navigate this cascade to be selected for more complex in vivo studies.

ADME_Screening_Cascade cluster_0 Tier 1: Physicochemical & Early ADME cluster_1 Tier 2: Absorption & DDI Potential cluster_2 Decision & Progression sol Aqueous Solubility (Kinetic) perm Permeability (Caco-2 Papp) sol->perm logp Lipophilicity (cLogP/LogD) logp->perm hlm Metabolic Stability (HLM t½) cyp CYP Inhibition (IC50 Panel) hlm->cyp decision Go / No-Go Decision Multi-parameter Optimization perm->decision cyp->decision ppb Plasma Protein Binding ppb->decision invivo In Vivo PK Studies (e.g., Rat) decision->invivo Favorable Profile

Caption: A typical in vitro ADME screening cascade for lead optimization.

Comparative Data Analysis: The 4-MeTHP Scaffold in Context

To illustrate the impact of the 4-MeTHP scaffold, we present a comparative analysis against its common bioisosteric replacement, cyclohexane, and another cyclic ether, tetrahydrofuran (THF).

Table 1: Comparison of Calculated Physicochemical Properties
Scaffold FeatureExample StructurecLogPTPSA (Ų)Key Insight
Cyclohexane Cyclohexyl-R~4.50High lipophilicity, no H-bond acceptor. Often leads to poor solubility.
4-MeTHP (4-methyl-THP)-R~3.89.23Reduced lipophilicity and added polarity from the ether oxygen improves the solubility/lipophilicity balance.[3][4]
THF (THF)-R~3.59.23Similar polarity to THP but the five-membered ring has different conformational properties.

Note: cLogP values are estimations for a hypothetical shared substituent 'R' and serve for comparative purposes.

Table 2: Comparison of In Vitro ADME Experimental Data
Compound SeriesMetabolic Stability (HLM t½, min)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)CYP3A4 Inhibition (IC₅₀, µM)
Cyclohexyl-R 1525> 50
(4-MeTHP)-R > 60 18 > 50
(THF)-R 3520> 50

Analysis of Comparative Data:

  • Metabolic Stability: The 4-MeTHP derivative shows significantly enhanced metabolic stability compared to both the cyclohexyl and THF analogs. The cyclohexyl ring is more susceptible to aliphatic hydroxylation by CYP enzymes. The 4-methyl group on the THP ring can sterically hinder enzymatic attack, leading to a longer half-life.[3]

  • Permeability: As expected, increasing polarity by introducing an ether oxygen slightly reduces passive permeability compared to the highly lipophilic cyclohexane analog. However, the Papp value for the 4-MeTHP compound remains well within the range for high permeability and good oral absorption.[7]

  • CYP Inhibition: In this hypothetical series, none of the scaffolds are inherently potent inhibitors of CYP3A4, which is a favorable property.[11] This indicates a low potential for causing metabolic drug-drug interactions.

Conclusion and Future Perspectives

The strategic incorporation of the 4-methyltetrahydropyran scaffold offers a distinct advantage in optimizing the ADME properties of drug candidates. Experimental data consistently demonstrates that, compared to alternatives like cyclohexane, the 4-MeTHP moiety can significantly improve metabolic stability and enhance physicochemical properties such as solubility, without compromising the necessary permeability for oral absorption. This translates to a higher probability of achieving a favorable in vivo pharmacokinetic profile, reducing the risk of late-stage attrition. As the industry continues to move towards chemical spaces with higher sp³ character, the 4-MeTHP scaffold stands out as a proven and powerful tool for the modern medicinal chemist aiming to design safer, more effective medicines.

References

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. Available at: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Available at: [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Available at: [Link]

  • Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry. Available at: [Link]

  • Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. ResearchGate. Available at: [Link]

  • InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Available at: [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Available at: [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Available at: [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • PubMed. (2017). Inhibition of cytochrome P450 enzymes by saturated and unsaturated fatty acids in human liver microsomes.... European Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubMed. (n.d.). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. Available at: [Link]

  • Cambridge MedChem Consulting. (2019). ADME Properties. Available at: [Link]

  • Kobayashi, S., et al. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal. Available at: [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Available at: [Link]

  • PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available at: [Link]

  • Martínez-Clemente, J., et al. (2014). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology.
  • Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Available at: [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Available at: [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development?. Available at: [Link]

  • National Institutes of Health. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]

  • PreScouter. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]

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Comparative

Publish Comparison Guide: Structural Biology &amp; Crystal Engineering of 4-Methyltetrahydro-2H-pyran-4-amine Derivatives

Executive Summary: The Conformational "Lock" Advantage Audience: Medicinal Chemists, Structural Biologists, and Process Engineers. In modern drug discovery, particularly for targets like BACE1 (Alzheimer's) and mTOR/PI3K...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational "Lock" Advantage

Audience: Medicinal Chemists, Structural Biologists, and Process Engineers.

In modern drug discovery, particularly for targets like BACE1 (Alzheimer's) and mTOR/PI3K kinases, the 4-methyltetrahydro-2H-pyran-4-amine (4-Me-THP-amine) scaffold has emerged as a superior bioisostere to traditional piperidine or cyclohexane rings.[1]

This guide analyzes the X-ray crystallography and solid-state performance of novel compounds derived from 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 851389-38-3) .[1] Unlike its des-methyl or carbocyclic counterparts, this building block introduces a critical gem-disubstituted center.[1] This structural feature restricts conformational entropy, pre-organizing the ligand for binding and—crucially for this guide—significantly enhancing crystallization propensity .

Comparative Analysis: 4-Me-THP-Amine vs. Alternatives

The following analysis objectively compares derivatives of 4-Me-THP-amine against its two primary structural competitors: the Des-methyl analog (flexible) and the Cyclohexyl analog (lipophilic).[1]

Table 1: Physicochemical & Crystallographic Performance Matrix
Feature4-Me-THP-Amine Derivatives (Subject)Des-Methyl Analog (4-Aminotetrahydropyran)Cyclohexyl Analog (1-Amino-1-methylcyclohexane)
Conformation Rigid (Chair) : Methyl group forces equatorial preference for bulky substituents (Thorpe-Ingold effect).[1]Flexible : Ring flipping is common; higher entropic penalty upon binding.[1]Rigid : Similar conformational lock, but lacks the ether oxygen.
Crystallizability High : Reduced degrees of freedom facilitate ordered lattice packing.Moderate/Low : Flexibility often leads to disorder or oil formation.[1]High : Good packing, but often suffers from poor aqueous solubility.
Solubility (logP) Balanced : Ether oxygen lowers logP (~1.0 unit vs cyclohexane), aiding aqueous crystallization screens.High Solubility : Often too soluble, making nucleation difficult.Low (Lipophilic) : Prone to precipitation rather than crystallization.[1]
H-Bonding Acceptor : Pyran oxygen acts as a weak H-bond acceptor in the crystal lattice.[1]Acceptor : Similar capacity, but often masked by solvent interactions.None : Lacks the ring oxygen acceptor; relies solely on substituents.
X-Ray Resolution < 2.0 Å Typical : Ordered structures due to rigidity.[1]> 2.5 Å Typical : B-factors often higher in the ring region.[1]< 2.0 Å Typical : Good order, but solvent channels differ.
Expert Insight: The "Gem-Dimethyl" Effect in Crystallography

The addition of the 4-methyl group is not merely a potency play; it is a crystallographic enabler .[1] In our internal comparisons and literature review (see Ghosh et al., 2012), the 4-Me-THP scaffold consistently yields crystals with lower solvent content and sharper diffraction patterns compared to the des-methyl variants.[1] The methyl group sterically clashes with axial hydrogens, locking the pyran ring into a single chair conformation that packs efficiently in the unit cell.

Experimental Protocol: From Salt to Structure

This protocol outlines the validated workflow for synthesizing and crystallizing a model amide derivative (e.g., a BACE1 inhibitor precursor) starting from 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride .

Phase 1: Free-Basing & Synthesis (Self-Validating Step)[1]
  • Objective: Convert the stable HCl salt into a reactive free base without polymerization or ring opening.

  • Protocol:

    • Suspend 1.0 eq of 4-Methyltetrahydro-2H-pyran-4-amine HCl in DCM (Dichloromethane).

    • Add 2.5 eq of DIPEA (Diisopropylethylamine) at 0°C. Validation: Solution should turn clear as the amine is liberated.

    • Add 1.0 eq of the electrophile (e.g., acid chloride or isocyanate) dropwise.

    • Critical Check: Monitor by TLC/LCMS. The product spot should be significantly less polar than the starting amine.

Phase 2: Crystallization Screening (Vapor Diffusion)[1]
  • Objective: Obtain X-ray quality single crystals.

  • Method: Hanging Drop Vapor Diffusion.[1]

  • Matrix:

    • Drop: 1 µL Protein/Ligand solution + 1 µL Reservoir solution.

    • Reservoir (500 µL): Screen across PEG 3350 (15-30%) and Ammonium Sulfate (0.1 - 2.0 M).

  • Optimization for Pyran Derivatives:

    • Because the pyran oxygen is a weak Lewis base, avoid highly acidic buffers (pH < 4.5) which may promote ring opening or disorder.[1]

    • Recommended Condition: 0.1 M HEPES pH 7.5, 20% PEG 4000, 0.2 M MgCl₂.

Phase 3: Data Collection & Refinement[1]
  • Cryoprotection: Transfer crystal to a solution containing reservoir + 20% Glycerol.[1] Flash cool in liquid nitrogen.

  • Data Strategy: Collect 360° at 100 K. Expect Space Group

    
     or 
    
    
    
    for these chiral/achiral derivatives.

Visualization: Structural Biology Workflow

The following diagram illustrates the critical path from the raw hydrochloride salt to the final solved structure, highlighting the decision nodes for "Rescue Strategies" if crystallization fails.

G Start Start: 4-Me-THP-Amine HCl FreeBase Free-Base (DCM/DIPEA) Start->FreeBase Coupling Coupling Reaction (Formation of Ligand) FreeBase->Coupling Purification HPLC Purification (>98% Purity) Coupling->Purification Screening Crystallization Screen (Vapor Diffusion) Purification->Screening Check Crystals Formed? Screening->Check Success X-Ray Diffraction (Data Collection) Check->Success Yes Rescue Rescue Strategy: Add Seed / Change Salt Check->Rescue No Structure Solved Structure (Conformational Lock Confirmed) Success->Structure Rescue->Screening Re-screen

Caption: Workflow for converting 4-Methyltetrahydro-2H-pyran-4-amine HCl into X-ray quality crystals.

Case Study: BACE1 Inhibitors

Context: Beta-secretase 1 (BACE1) inhibitors are a primary application for this scaffold.[1][2] The active site of BACE1 is large and solvent-exposed, making high-affinity binding difficult without rigid ligands.[1]

Experimental Evidence: Research by Stamford et al. (2012) and Ghosh et al. (2012) demonstrated that incorporating the gem-disubstituted pyran motif (often via a spiro-fusion or direct substitution) resulted in:

  • Potency: nanomolar (nM) inhibition due to the "frozen" bioactive conformation.[1]

  • Structure: X-ray structures (e.g., PDB codes associated with BACE1 complexes) reveal the pyran ring adopts a perfect chair conformation. The 4-methyl group points into a hydrophobic pocket (S1' or S2' subsite), while the amine participates in the catalytic aspartate hydrogen bonding network.

  • Comparison: Analogs lacking the methyl group showed higher B-factors (thermal disorder) in the crystal structure, correlating with a 10-50x loss in potency.[1]

References

  • Stamford, A. W., et al. (2012).[3] "Discovery of an Orally Available, Brain Penetrant BACE1 Inhibitor that Affords Robust CNS Aβ Reduction."[3] ACS Medicinal Chemistry Letters, 3(11), 897–902.[3]

  • Ghosh, A. K., et al. (2012).[4] "Structure-based design of β-site APP cleaving enzyme 1 (BACE1) inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry, 55(21), 9120–9135.

  • Sigma-Aldrich. (n.d.).[1][5] "4-Methyltetrahydro-2H-pyran-4-amine hydrochloride Product Sheet."

  • PubChem. (2025).[1] "4-Aminotetrahydropyran Compound Summary." National Library of Medicine.

Sources

Validation

A Senior Application Scientist's Comparative Guide to In Vitro Assay Validation for Screening Novel Kinase Inhibitors Derived from a 4-Methyltetrahydro-2H-pyran-4-amine Scaffold

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and validation. The 4-Methyltetrahydro-2H-pyran-4-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and validation. The 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is one such scaffold, presenting a versatile starting point for novel therapeutics, particularly in the competitive landscape of kinase inhibitor discovery.[1] However, the success of any screening campaign hinges on the quality of the assays used to identify "hits." A poorly validated assay can lead to wasted resources, false leads, and missed opportunities.

This guide provides an in-depth, objective comparison of two powerful, yet distinct, in vitro assay methodologies for screening compound libraries derived from this pyran amine scaffold against a hypothetical target, "Kinase-X." We will explore a traditional biochemical assay (Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET) and a modern cell-based target engagement assay (NanoBRET™). The focus is not just on the "how," but the critical "why" behind the validation steps, ensuring your screening data is both reliable and translatable.

The Cornerstone of Screening: Foundational Principles of Assay Validation

Before comparing specific technologies, it's crucial to establish the universal benchmarks for a robust high-throughput screening (HTS) assay. These parameters form a self-validating system, ensuring that the data generated is statistically sound and biologically meaningful. The National Center for Advancing Translational Sciences (NCATS) at the NIH provides an extensive "Assay Guidance Manual" that serves as a critical resource for these principles.[2][3][4]

Key Validation Parameters:

  • Assay Window (Z'-Factor): The Z'-factor is a dimensionless statistical parameter that quantifies the quality of an HTS assay.[5] It reflects the dynamic range of the signal and the data variation.[5] A Z'-factor between 0.5 and 1.0 is considered excellent for screening.[6][7]

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control (uninhibited reaction) to the negative control (fully inhibited or no enzyme). A high S/B ratio is desirable as it indicates a large dynamic range.

  • DMSO Tolerance: Since compound libraries are typically dissolved in dimethyl sulfoxide (DMSO), the assay must be resilient to its presence.[8] Cell-based assays generally tolerate up to 1% DMSO, while some biochemical assays can handle higher concentrations.[9]

  • Reproducibility: The assay must yield consistent results across different plates, days, and operators.[9] This is often assessed by the coefficient of variation (CV) of control wells and the reproducibility of a reference inhibitor's IC50 value.

Comparative Analysis: Biochemical vs. Cell-Based Assays

The choice between a biochemical and a cell-based assay is a critical decision point in early drug discovery. Biochemical assays offer a direct measure of a compound's effect on a purified target protein, while cell-based assays provide insights within a more biologically relevant context.[10]

Case Study 1: TR-FRET Biochemical Assay for Direct Kinase-X Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying molecular interactions.[11] In a kinase assay context, it can be designed to measure the phosphorylation of a substrate by the kinase.[12] The principle relies on the proximity-dependent transfer of energy from a long-lifetime donor fluorophore (e.g., Europium) to an acceptor fluorophore.[13][14]

Workflow: TR-FRET Kinase Activity Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection reagents 1. Prepare Reagents (Kinase-X, Substrate, ATP) compound 2. Dispense Compounds (Derived from Pyran Amine Scaffold) reagents->compound initiate 3. Add Kinase-X & ATP to initiate phosphorylation compound->initiate incubate 4. Incubate (e.g., 60 min at RT) initiate->incubate add_detection 5. Add Detection Mix (Eu-Antibody, Acceptor) incubate->add_detection incubate_detect 6. Incubate (e.g., 30-60 min at RT) add_detection->incubate_detect read 7. Read Plate (TR-FRET Reader) incubate_detect->read

Caption: Workflow for a TR-FRET biochemical kinase assay.

Detailed Validation Protocol: TR-FRET Assay

  • Reagent Preparation: Prepare assay buffer, Kinase-X enzyme, fluorescein-labeled substrate, and ATP.

  • Compound Plating: Serially dilute test compounds and a known reference inhibitor in DMSO, then dispense into a 384-well assay plate. Include positive (DMSO only) and negative (no enzyme or potent inhibitor) controls.

  • Kinase Reaction: Add Kinase-X and substrate to the plate. Start the reaction by adding ATP.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for substrate phosphorylation.[15]

  • Detection: Stop the reaction by adding a solution containing EDTA and a Terbium-labeled anti-phospho-substrate antibody.[15]

  • Second Incubation: Incubate for at least 30 minutes at room temperature to allow antibody binding.[15]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths.

Validation Data Summary: TR-FRET

Validation ParameterTarget ValueResultPass/Fail
Z'-Factor > 0.50.82Pass
S/B Ratio > 515Pass
DMSO Tolerance < 20% inhibition at 1%5% inhibitionPass
Reference IC50 CV < 30%18%Pass

Expert Insights: The strength of the TR-FRET assay lies in its directness and robustness. It provides a clean, unambiguous measure of a compound's ability to inhibit the kinase's catalytic activity. However, a significant drawback is its isolation from the cellular environment. Potent hits from this assay may fail in subsequent cell-based tests due to poor cell permeability or high affinity for intracellular ATP, which is present at much higher concentrations in cells than used in the biochemical assay.[10][16]

Case Study 2: NanoBRET™ Cell-Based Target Engagement Assay

The NanoBRET™ Target Engagement assay is a powerful technology that measures compound binding to a specific protein target within living cells.[17] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor).[18] Test compounds compete with the tracer for binding, leading to a measurable decrease in the BRET signal.[19]

Workflow: NanoBRET™ Target Engagement Assay

G cluster_prep Cell & Compound Prep cluster_assay Target Engagement cluster_detection BRET Detection transfect 1. Transfect Cells (HEK293 with Kinase-X-NanoLuc®) plate_cells 2. Plate Cells into assay plate transfect->plate_cells compound 3. Dispense Compounds (Pyran Amine Derivatives) plate_cells->compound add_tracer 4. Add NanoBRET™ Tracer compound->add_tracer incubate 5. Incubate (e.g., 2 hours at 37°C) add_tracer->incubate add_substrate 6. Add NanoLuc® Substrate incubate->add_substrate read 7. Read Plate (Luminescence & Filtered Light) add_substrate->read

Caption: Workflow for a NanoBRET™ cell-based target engagement assay.

Detailed Validation Protocol: NanoBRET™ Assay

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for Kinase-X fused to NanoLuc® luciferase.[20]

  • Cell Plating: After 18-24 hours, harvest the cells and dispense them into a white 384-well assay plate.[20]

  • Compound Addition: Add serially diluted test compounds to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the kinase target class.

  • Equilibration: Incubate the plate for 2 hours in a 37°C, 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium.

  • Detection: Add the NanoLuc® substrate and immediately measure the donor and acceptor emission signals using a BRET-capable plate reader.

Validation Data Summary: NanoBRET™

Validation ParameterTarget ValueResultPass/Fail
Z'-Factor > 0.50.75Pass
S/B Ratio > 38Pass
DMSO Tolerance < 20% effect at 0.5%8% effectPass
Reference IC50 CV < 30%22%Pass

Expert Insights: The NanoBRET™ assay provides a significant advantage by confirming that a compound can enter a cell and bind to its intended target. This filters out compounds with poor permeability early in the process.[10] It directly measures target engagement, which is a more proximal event to therapeutic effect than simple enzyme inhibition.[18] However, it doesn't directly measure the functional consequence of that binding (i.e., inhibition of downstream signaling). A compound could bind to the kinase but not inhibit its function. Therefore, hits from this assay require secondary functional validation.

Data Interpretation & Strategic Assay Selection

Both validated assays are suitable for a high-throughput screen, but they answer different questions and are best deployed at different stages or for different strategic purposes.

Comparative Analysis:

FeatureTR-FRET Biochemical AssayNanoBRET™ Target Engagement Assay
Biological Context Purified, isolated enzymeLive cells, intracellular environment
Primary Measurement Catalytic inhibitionDirect target binding (occupancy)
Key Advantage High throughput, direct functional readoutHigh physiological relevance, measures permeability
Key Limitation Lacks cellular context (ATP, permeability)Does not confirm functional modulation
Best Use Case Primary HTS for large librariesHit confirmation, lead optimization, SAR in a cellular context

Decision Logic: Selecting the Right Assay

G node_result node_result start Screening Goal? q1 Primary Screen of >100k Compounds? start->q1 tr_fret Use TR-FRET (Cost-effective, high throughput) q1->tr_fret Yes q2 Confirming Hits & Prioritizing for Cell Activity? q1->q2 No nanobret_confirm Confirm with NanoBRET™ & Functional Cell Assay tr_fret->nanobret_confirm Confirm Hits nanobret Use NanoBRET™ (Measures target engagement in cells) q2->nanobret Yes other Other Goal (e.g., Residence Time) q2->other No functional_confirm Confirm with Downstream Functional Assay (e.g., p-Substrate) nanobret->functional_confirm Confirm Function

Caption: Decision tree for selecting a primary screening assay.

Conclusion

Validating an in vitro assay is a foundational activity that dictates the quality and success of a drug discovery campaign. For screening compounds derived from the 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride scaffold against Kinase-X, both TR-FRET and NanoBRET™ assays offer robust, high-throughput solutions.

A pragmatic approach is to use a validated biochemical assay like TR-FRET for the initial large-scale primary screen to identify direct inhibitors. The resulting hits should then be progressed to a cell-based target engagement assay like NanoBRET™ to confirm cell permeability and on-target binding. This tiered strategy efficiently filters a large library down to a smaller set of high-quality, cell-active hits, maximizing the potential for success in downstream pre-clinical development.

References

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Ofni Systems. Assay Validation Guidelines. [Link]

  • Poly-Dtech. TR-FRET Assay Principle. [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • Vasta, J. D., et al. (2024, June 13). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. bioRxiv. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

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